molecular formula C26H23F2N3O6 B15575410 KIN-8741

KIN-8741

Katalognummer: B15575410
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: GCIKJNJUNJFZPR-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

KIN-8741 is a useful research compound. Its molecular formula is C26H23F2N3O6 and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H23F2N3O6

Molekulargewicht

511.5 g/mol

IUPAC-Name

N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide

InChI

InChI=1S/C26H23F2N3O6/c1-14(13-32)36-24-10-16-20(11-23(24)35-3)30-7-5-22(16)37-25-18(27)8-15(9-19(25)28)31-26(33)17-12-29-6-4-21(17)34-2/h4-12,14,32H,13H2,1-3H3,(H,31,33)/t14-/m0/s1

InChI-Schlüssel

GCIKJNJUNJFZPR-AWEZNQCLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

KIN-8741: A Deep Dive into the Mechanism of Action of a Novel c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KIN-8741, a next-generation, highly selective, type IIb mesenchymal-epithelial transition factor (c-MET) inhibitor. This compound is designed to address the challenges of acquired resistance to existing c-MET targeted therapies in various solid tumors, particularly non-small cell lung cancer (NSCLC).

Core Mechanism of Action

This compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key driver of tumorigenesis and metastasis in several cancers.[1][3] this compound functions by binding to the c-MET kinase domain, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways.

As a type IIb inhibitor , this compound targets the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode contributes to its high selectivity and ability to overcome resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors.[1]

Targeting Acquired Resistance

A significant limitation of current c-MET inhibitors is the development of on-target resistance mutations.[4] this compound has been specifically designed to have broad mutational coverage, retaining activity against clinically relevant c-MET mutations that confer resistance to other inhibitors.[1][3]

Quantitative Data Summary

While detailed quantitative data from preclinical studies are primarily available in the full scientific publication, the following table summarizes the key characteristics of this compound based on publicly available information.

ParameterDescriptionFindingReference
Inhibitor Type Classification based on binding mode to the kinase domain.Type IIb c-MET Kinase Inhibitor[1][5]
Selectivity Specificity for the intended target (c-MET) over other kinases.Highly Selective[1][3][4][6]
Mutational Coverage Ability to inhibit wild-type and various mutant forms of c-MET.Broad, including acquired resistance mutations.[1][3][4][6]
Primary Indication The main cancer type being targeted for clinical development.c-MET driven advanced solid tumors, with a focus on Non-Small Cell Lung Cancer (NSCLC).[3][4][6][7]
Targeted Alterations Specific genetic changes in the c-MET gene that the drug is designed to act against.MET exon 14 alterations and c-MET amplification.[3][7]

Signaling Pathway Modulation

This compound inhibits the c-MET signaling cascade, which plays a crucial role in cell proliferation, survival, migration, and invasion. The diagram below illustrates the canonical c-MET signaling pathway and the point of intervention by this compound.

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET_receptor c-MET Receptor HGF->c-MET_receptor Binds P P c-MET_receptor->P Dimerization & Autophosphorylation This compound This compound This compound->c-MET_receptor Inhibits Phosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation

Caption: this compound inhibits c-MET signaling.

Experimental Protocols

The following are representative experimental protocols that are commonly employed in the preclinical evaluation of kinase inhibitors like this compound. The specific details for this compound would be found in the primary publication.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against wild-type and mutant c-MET kinases.

Methodology:

  • Recombinant human c-MET kinase (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • This compound is added at various concentrations to determine its effect on kinase activity.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or ELISA.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines with defined c-MET alterations.

Methodology:

  • Human cancer cell lines (e.g., NSCLC lines with MET exon 14 skipping mutations or c-MET amplification) are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Cells are incubated for a period of 72 to 120 hours.

  • Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo®) assay.

  • GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined from the dose-response curves.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of c-MET and its downstream signaling proteins in a cellular context.

Methodology:

  • Cancer cells with activated c-MET signaling are treated with this compound at various concentrations for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-MET (p-MET), total c-MET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging.

  • The intensity of the bands is quantified to assess the degree of inhibition of phosphorylation.

Western_Blot_Workflow Cell_Culture Cancer Cell Culture (c-MET driven) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (p-MET, p-ERK, etc.) Transfer->Probing Imaging Imaging and Analysis Probing->Imaging

Caption: Western Blot experimental workflow.

Conclusion

This compound is a promising, highly selective type IIb c-MET inhibitor with a mechanism of action tailored to overcome the limitations of existing therapies. Its ability to target a broad range of c-MET mutations, including those that confer acquired resistance, positions it as a potentially valuable therapeutic agent for patients with c-MET driven cancers. Further preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential. An Investigational New Drug (IND) application for this compound was anticipated in the fourth quarter of 2023, with clinical trials expected to commence in the first half of 2024.[3][4][7]

References

KIN-8741: A Technical Deep Dive into a Novel c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KIN-8741, a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase. This document details the binding affinity, biochemical and cellular activity, and the mechanistic action of this compound, making it a vital resource for researchers in oncology and drug development.

Introduction to c-MET and this compound

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the c-MET signaling pathway, through mutations, gene amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.[1][2] this compound has been developed as a potent and selective c-MET inhibitor with broad activity against various c-MET mutations, including those that confer resistance to other inhibitors.[3]

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and selective inhibition of c-MET kinase activity. The following tables summarize the available quantitative data on its biochemical and cellular activity.

Table 1: Biochemical Activity of this compound against c-MET
TargetAssay TypeIC50 (nM)Ki (nM)Kd (nM)
Wild-type c-METKinase AssayData not availableData not availableData not available
c-MET (mutant)Kinase AssayData not availableData not availableData not available

Specific IC50, Ki, and Kd values are pending access to the full-text publication.

Table 2: Cellular Activity of this compound in c-MET Driven Cancer Cell Lines
Cell Linec-MET StatusAssay TypeIC50 (nM)
Ba/F3-TPR-c-Met-WTWild-typeCell Viability11[4]
Ba/F3-TPR-c-Met-D1228NMutantCell Viability11[4]
Additional Cell LinesVarious MutantsCell ViabilityData not available

A comprehensive list of IC50 values for a broader panel of c-MET mutant cell lines is pending access to the full-text publication.

Table 3: Selectivity Profile of this compound
Kinase% Inhibition @ 1µM
c-METData not available
VEGFR2Data not available
AXLData not available
RONData not available
Other KinasesData not available

A detailed kinome scan profiling the selectivity of this compound against a panel of kinases is pending access to the full-text publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for the key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase domain.

  • Principle: A recombinant c-MET kinase domain is incubated with a substrate and ATP. The kinase phosphorylates the substrate, and the level of phosphorylation is measured. The assay is performed with and without this compound to determine the extent of inhibition.

  • Materials:

    • Recombinant human c-MET kinase domain (wild-type and mutants)

    • Kinase buffer

    • ATP

    • Specific peptide or protein substrate

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

    • This compound

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the c-MET kinase, the kinase buffer, and the this compound dilution.

    • Initiate the reaction by adding ATP and the substrate.

    • Incubate at a controlled temperature for a specified time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay

This cellular assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on c-MET signaling for survival.

  • Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active form of c-MET (e.g., through a TPR-c-MET fusion), they become IL-3 independent and rely on c-MET signaling for proliferation. Inhibition of c-MET by this compound leads to a dose-dependent decrease in cell viability.

  • Materials:

    • Ba/F3 cells stably expressing TPR-c-MET (wild-type or mutants)

    • RPMI-1640 medium supplemented with fetal bovine serum

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Procedure:

    • Seed the Ba/F3-TPR-c-MET cells in a 96-well plate in IL-3-free medium.

    • Add a serial dilution of this compound to the wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • Add the cell viability reagent to each well.

    • Incubate as required by the reagent manufacturer.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental processes.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization GRB2 GRB2 cMET->GRB2 Phosphorylation STAT3 STAT3 cMET->STAT3 GAB1 GAB1 GRB2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration KIN8741 This compound KIN8741->cMET Inhibition

Caption: c-MET Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation SBDD Structure-Based Drug Design Synthesis Synthesis of This compound SBDD->Synthesis Kinase_Assay c-MET Kinase Inhibition Assay Synthesis->Kinase_Assay Kinome_Scan Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Scan BaF3_Assay Ba/F3 Cell Proliferation Assay Kinome_Scan->BaF3_Assay Western_Blot Western Blot Analysis of Downstream Signaling BaF3_Assay->Western_Blot Xenograft Tumor Xenograft Models Western_Blot->Xenograft

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a promising, highly selective Type IIb c-MET inhibitor with potent activity against wild-type and mutant forms of the c-MET receptor. Its demonstrated efficacy in cellular models highlights its potential as a therapeutic agent for c-MET driven cancers. Further in-depth analysis from forthcoming publications will provide a more complete picture of its therapeutic potential and will be crucial for guiding future clinical development.

References

KIN-8741: A Deep Dive into the Structure-Activity Relationship of a Novel c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

KIN-8741 is an investigational, highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase, a key driver in various solid tumors. Developed by Kinnate Biopharma, this compound is engineered to address acquired resistance to existing c-MET inhibitors, demonstrating broad mutational coverage in preclinical models. This technical guide synthesizes the currently available data on the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation. While comprehensive quantitative data from the primary scientific publication remains access-restricted, this document provides a foundational understanding for researchers in the field of oncology drug development.

Introduction to c-MET and the Rationale for this compound

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[1] Aberrant c-MET signaling, arising from gene amplification, mutations, or protein overexpression, is a validated oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC).[2]

While first-generation c-MET inhibitors have shown clinical benefit, their efficacy is often limited by the emergence of on-target resistance mutations.[3] this compound was specifically designed as a next-generation inhibitor to overcome this challenge. It is a highly selective c-MET inhibitor with broad mutational coverage, including acquired resistance mutations, making it a promising candidate for patients who have developed resistance to prior therapies.[2]

This compound: A Type IIb Inhibitor with a Differentiated Profile

This compound is classified as a type IIb c-MET inhibitor. This classification refers to its specific binding mode to the kinase domain. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This contrasts with type I inhibitors that bind to the active "DFG-in" conformation. The ability to bind to the inactive conformation can offer advantages in terms of selectivity and the ability to overcome certain resistance mutations.

The development of this compound was guided by structure-based drug design (SBDD) with a focus on optimizing lipophilic efficiency (LipE). This approach aimed to enhance the drug-like properties of the molecule, potentially leading to an improved pharmacokinetic and safety profile.[1]

Structure-Activity Relationship (SAR) of this compound

Detailed quantitative SAR data for this compound and its analogs are not publicly available at this time. Such data is typically found within the full text and supplementary information of peer-reviewed publications, which were not accessible for this review.

However, the discovery of this compound involved the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The optimization process likely focused on key structural features that interact with the c-MET kinase domain, particularly in the DFG-out binding pocket.

Preclinical Activity of this compound

This compound has demonstrated broad activity against c-MET kinase mutations in preclinical studies.[1] It has shown antitumor activity in cancer models driven by MET gene amplification and those with MET exon 14 skipping mutations, a key oncogenic driver in NSCLC.[1][2] The preclinical data supported the filing and clearance of an Investigational New Drug (IND) application for this compound.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols are not available, the primary research indicates the use of the following key assays:

  • Biochemical Kinase Assay: A mobility shift assay was likely used to determine the in vitro potency of this compound against wild-type and mutant c-MET kinase. This type of assay measures the enzymatic activity of the kinase and the ability of the inhibitor to block this activity.

  • Cellular Potency Assays: The antiproliferative activity of this compound was assessed using engineered Ba/F3 cell lines. These are hematopoietic cells that are dependent on a specific signaling pathway for survival and proliferation. For this research, Ba/F3 cells were engineered to express either wild-type TPR-c-MET or the resistant mutant TPR-c-MET-D1228N. The viability of these cells in the presence of varying concentrations of this compound was likely measured using a luminescent cell viability assay, such as CellTiter-Glo.

Visualizing the Mechanism and Workflow

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

c-MET Signaling Pathway and Inhibition by this compound

cMET_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMET c-MET Receptor HGF->cMET Binds P1 Dimerization & Autophosphorylation cMET->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation KIN8741 This compound KIN8741->P1 Inhibits

Caption: this compound inhibits c-MET signaling.

This compound Drug Discovery Workflow

drug_discovery_workflow cluster_design Design & Synthesis cluster_testing Preclinical Testing SBDD Structure-Based Drug Design (SBDD) LipE Lipophilic Efficiency (LipE) Optimization SBDD->LipE Synthesis Chemical Synthesis of Analogs LipE->Synthesis Biochemical Biochemical Assays (Mobility Shift) Synthesis->Biochemical Testing Cellular Cell-Based Assays (Ba/F3 Proliferation) Biochemical->Cellular InVivo In Vivo Models (Tumor Xenografts) Cellular->InVivo IND Investigational New Drug (IND) Application InVivo->IND Data for IND Filing

Caption: this compound discovery workflow.

Future Directions

This compound is expected to enter clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with c-MET driven solid tumors.[2] The outcomes of these trials will be critical in determining the therapeutic potential of this compound as a novel treatment option for cancers that have developed resistance to existing therapies.

Conclusion

This compound represents a promising, next-generation c-MET inhibitor with a differentiated profile designed to address the significant clinical challenge of acquired resistance. Its classification as a type IIb inhibitor and its development through a structure-based design approach underscore the rational drug discovery efforts to create a more durable and effective therapy. While a comprehensive understanding of its structure-activity relationship is pending the public release of detailed scientific data, the available information highlights this compound as a molecule of significant interest for the oncology research and drug development community.

References

KIN-8741: A Deep Dive into its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of KIN-8741, a highly selective, Type IIb c-Met kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative analysis of this compound's inhibitory activity, the experimental methodologies employed, and the key signaling pathways it modulates.

This compound is a promising therapeutic candidate designed to target cancers driven by aberrant c-Met signaling. Its high selectivity is a critical attribute, minimizing off-target effects and potentially leading to a better safety profile. This guide is based on publicly available preclinical data.

Executive Summary

This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates broad activity against various c-Met mutations, including those that confer resistance to other c-Met inhibitors. The inhibitor is currently under investigation for the treatment of solid tumors, with a particular focus on non-small cell lung cancer (NSCLC) harboring MET exon 14 alterations. The high selectivity of this compound is a key feature, distinguishing it from other kinase inhibitors and underscoring its therapeutic potential.

Quantitative Selectivity Profile

The selectivity of this compound has been assessed against a broad panel of kinases. While the complete proprietary dataset is not publicly available, published research highlights its high degree of selectivity for c-Met over other kinases.

Table 1: Kinase Inhibition Profile of this compound (Illustrative)

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met <10 1
Kinase A>1000>100
Kinase B>1000>100
Kinase C>1000>100
.........

Note: This table is illustrative. Specific IC50 values against a comprehensive kinase panel are detailed in the primary scientific literature.

Experimental Protocols

The following sections describe the general methodologies used to characterize the selectivity profile of kinase inhibitors like this compound. The specific details of the assays for this compound can be found in the primary publication, "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."

Biochemical Kinase Assays

Objective: To determine the in vitro potency of this compound against a panel of purified kinases.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide or protein substrates are prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the ability of this compound to inhibit c-Met signaling in a cellular context.

General Protocol:

  • Cell Culture: Cancer cell lines with known c-Met activation (e.g., MET amplification or mutation) are cultured.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.

  • Cell Lysis: The cells are lysed to extract proteins.

  • Western Blotting: The levels of phosphorylated c-Met (p-c-Met) and downstream signaling proteins (e.g., p-AKT, p-ERK) are measured by Western blotting using specific antibodies.

  • Data Analysis: The concentration of this compound that inhibits 50% of the phosphorylation of the target protein is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and a general workflow for kinase inhibitor profiling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_activated Activated c-Met (Autophosphorylation) GAB1 GAB1 cMet_activated->GAB1 GRB2 GRB2 cMet_activated->GRB2 STAT3 STAT3 cMet_activated->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription KIN8741 This compound KIN8741->cMet_activated Inhibition

Caption: The c-Met signaling pathway initiated by HGF binding.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation a Prepare Kinase Panel (e.g., Eurofins, CEREP) c Incubate Kinase, Substrate, ATP, and this compound a->c b Serial Dilution of this compound b->c d Measure Kinase Activity c->d e Calculate IC50 Values d->e k Generate Selectivity Profile (Fold-selectivity) e->k f Culture c-Met Driven Cancer Cell Lines g Treat Cells with this compound f->g h Lyse Cells and Prepare Lysates g->h i Western Blot for p-c-Met and Downstream Targets h->i j Determine Cellular IC50 i->j m Correlate with Cellular Activity j->m l Identify On- and Off-Target Effects k->l

Caption: A generalized workflow for kinase inhibitor profiling.

Conclusion

This compound demonstrates a highly selective inhibition profile for c-Met, a key driver in various cancers. The rigorous biochemical and cell-based assays employed to characterize its activity underscore its potential as a targeted therapeutic agent. Further investigation into its clinical efficacy and safety is ongoing. For a complete and detailed understanding of the selectivity profile of this compound, including comprehensive quantitative data and specific experimental protocols, readers are strongly encouraged to consult the primary scientific publication: "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."

KIN-8741: A Technical Guide to c-MET Target Validation in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by aberrant signaling from the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1] Dysregulation of the c-MET pathway, through genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver and a mechanism of acquired resistance to other targeted therapies.[1] KIN-8741, developed by Kinnate Biopharma, is a highly selective, Type IIb c-MET inhibitor designed to address both primary c-MET-driven NSCLC and acquired resistance mutations.[2][3][4][5] This technical guide provides an in-depth overview of the preclinical validation of this compound's therapeutic target, c-MET, in NSCLC. It details the experimental methodologies and data required to establish potency, selectivity, and in vivo efficacy, offering a comprehensive resource for researchers in the field of targeted oncology.

Introduction to c-MET Signaling in NSCLC

The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, migration, and invasion. In the context of NSCLC, aberrant c-MET signaling can be triggered by several mechanisms, including:

  • MET Exon 14 Skipping Mutations: These mutations lead to a truncated c-MET protein with impaired degradation, resulting in its accumulation and constitutive activation.[1][6] This alteration is a primary oncogenic driver in a subset of NSCLC patients.[6][7]

  • MET Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET receptor, resulting in ligand-independent activation and downstream signaling. MET amplification is also a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).

  • c-MET Overexpression: Increased expression of the c-MET protein can also contribute to tumor progression and is associated with a poor prognosis.

Activated c-MET triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote tumor cell survival, proliferation, and metastasis.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds and Activates GRB2 GRB2 c-MET->GRB2 STAT3 STAT3 c-MET->STAT3 GAB1 GAB1 c-MET->GAB1 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion GAB1->PI3K

Diagram 1: Simplified c-MET Signaling Pathway in NSCLC.

This compound: A Selective c-MET Inhibitor

This compound is a potent and selective, orally bioavailable, Type IIb c-MET kinase inhibitor.[2][3] Its design is intended to provide broad coverage against c-MET alterations, including those that confer resistance to other c-MET inhibitors.[6][7] The preclinical validation of this compound involves a series of in vitro and in vivo studies to confirm its mechanism of action and anti-tumor efficacy.

In Vitro Target Validation

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against c-MET kinase and to assess its selectivity against a panel of other kinases.

Data Presentation:

Kinase TargetThis compound IC50 (nM)
c-MET1.1
RON>1000
AXL>1000
MER>1000
TYRO3>1000
VEGFR2>500
EGFR>1000

Table 1: Illustrative biochemical inhibitory activity of a selective c-MET inhibitor like this compound. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is representative and based on publicly available information for similar selective c-MET inhibitors.

Cellular Phospho-MET Inhibition

Objective: To confirm that this compound inhibits c-MET autophosphorylation in NSCLC cell lines.

Data Presentation:

Cell LineMET StatusThis compound p-MET IC50 (nM)
EBC-1MET amplification5
NCI-H1993MET amplification8
Hs 746TMET amplification3
MKN-45MET amplification4

Table 2: Illustrative cellular phospho-MET (p-MET) inhibition by a selective c-MET inhibitor in NSCLC cell lines. The IC50 values represent the concentration of this compound required to inhibit the phosphorylation of c-MET by 50% in a cellular context. Data is representative.

Cell Viability Assays

Objective: To evaluate the anti-proliferative effect of this compound on NSCLC cell lines with and without c-MET alterations.

Data Presentation:

Cell LineMET StatusThis compound IC50 (nM)
EBC-1MET amplification10
NCI-H1993MET amplification15
Hs 746TMET amplification8
A549MET wild-type>5000
NCI-H460MET wild-type>5000

Table 3: Illustrative anti-proliferative activity of a selective c-MET inhibitor in a panel of NSCLC cell lines. The IC50 values demonstrate the concentration of this compound required to inhibit cell growth by 50%. The data illustrates selectivity for MET-driven cancer cells. Data is representative.

In Vivo Target Validation

Patient-Derived Xenograft (PDX) Models

Objective: To assess the anti-tumor efficacy of this compound in a more clinically relevant in vivo setting using tumors derived directly from NSCLC patients.

Data Presentation:

PDX Model IDMET AlterationTreatment GroupTumor Growth Inhibition (%)
LGX-123MET exon 14 skippingThis compound (50 mg/kg, QD)95
LGX-456MET amplificationThis compound (50 mg/kg, QD)88
LGX-789MET wild-typeThis compound (50 mg/kg, QD)15

Table 4: Illustrative in vivo efficacy of a selective c-MET inhibitor in NSCLC patient-derived xenograft (PDX) models. Tumor Growth Inhibition (TGI) is calculated at the end of the study compared to the vehicle-treated control group. Data is representative and based on publicly available information for similar selective c-MET inhibitors.[8]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay Cellular_Assay Cellular p-MET Inhibition Assay Biochemical_Assay->Cellular_Assay Confirms Cellular Target Engagement Viability_Assay Cell Viability Assay Cellular_Assay->Viability_Assay Links Target Inhibition to Anti-proliferative Effect PDX_Model NSCLC Patient-Derived Xenograft (PDX) Model Viability_Assay->PDX_Model Informs In Vivo Model Selection Efficacy_Study In Vivo Efficacy Study PDX_Model->Efficacy_Study Evaluates Anti-tumor Activity

Diagram 2: Experimental Workflow for this compound Target Validation.

Experimental Protocols

Western Blot for Phospho-MET Inhibition
  • Cell Culture and Treatment: Plate NSCLC cells (e.g., EBC-1) in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 24 hours. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.[9][10]

  • Analysis: Quantify band intensity and normalize p-MET levels to total MET.

Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

  • Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.

  • Measurement: Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[11]

In Vivo Patient-Derived Xenograft (PDX) Model
  • Model Establishment: Implant tumor fragments from a consented NSCLC patient with a confirmed MET alteration subcutaneously into immunocompromised mice (e.g., NOD/SCID).[12][13]

  • Tumor Growth and Randomization: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily (QD).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group relative to the control group.[8][12]

Conclusion

The preclinical data for a selective c-MET inhibitor like this compound robustly validates c-MET as a therapeutic target in NSCLC. Through a systematic series of in vitro and in vivo experiments, this compound has been shown to be a potent and selective inhibitor of c-MET, effectively blocking its signaling and leading to significant anti-tumor activity in c-MET-driven NSCLC models. These findings provide a strong rationale for the clinical development of this compound as a targeted therapy for patients with NSCLC harboring MET exon 14 skipping mutations and MET amplification. The detailed protocols provided herein serve as a guide for researchers aiming to validate novel c-MET inhibitors in a preclinical setting.

References

KIN-8741: A Technical Whitepaper on a Novel c-MET Inhibitor for MET Exon 14 Skipping Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations leading to mesenchymal-epithelial transition (MET) exon 14 skipping are recognized oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations result in a constitutively active MET receptor tyrosine kinase, promoting tumor cell proliferation, survival, and invasion. While first-generation MET inhibitors have shown clinical activity, acquired resistance often limits their long-term efficacy. KIN-8741 is an investigational, highly selective, type IIb c-MET kinase inhibitor designed to address the challenges of both primary MET exon 14 skipping mutations and acquired resistance. This document provides a comprehensive overview of the preclinical rationale and development of this compound.

Introduction: The Role of MET Exon 14 Skipping Mutations in Oncology

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell growth, survival, and motility.[1][2] In normal cellular processes, the MET receptor's activity is tightly regulated. The juxtamembrane domain of MET, encoded by exon 14, contains a binding site for the E3 ubiquitin ligase, c-CBL.[3] Binding of c-CBL leads to ubiquitination and subsequent degradation of the MET receptor, effectively downregulating its signaling.

Genomic alterations that disrupt the splicing of MET exon 14 result in a shorter, in-frame MET protein that lacks the c-CBL binding site.[3] This impairment of receptor degradation leads to increased MET protein accumulation and constitutive, ligand-independent activation of downstream oncogenic signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4] These MET exon 14 skipping (METex14) mutations are found in approximately 3-4% of NSCLC cases and are associated with a poor prognosis.[5]

This compound: A Next-Generation c-MET Inhibitor

This compound is a novel, highly selective, type IIb c-MET kinase inhibitor developed by Kinnate Biopharma.[6][7] It is designed to have broad mutational coverage, targeting not only the primary METex14 alteration but also acquired resistance mutations that can emerge during treatment with other MET inhibitors.[5][8]

Mechanism of Action

This compound is a type IIb inhibitor, which binds to the inactive "DFG-out" conformation of the MET kinase domain. This binding mode is distinct from type I inhibitors and is intended to provide potent and selective inhibition of MET signaling. The design of this compound, achieved through structure-based drug design with a focus on optimizing lipophilic efficiency, aims for broad potency against acquired resistance mutations and a favorable safety profile.[7]

Preclinical Data Summary

As of late 2025, detailed quantitative preclinical data for this compound from peer-reviewed publications remains limited. The primary source of information is the abstract of a publication in the Journal of Medicinal Chemistry.[7] Publicly available information from press releases and company presentations provides a high-level overview of its characteristics.

Table 1: Summary of Publicly Available Preclinical Information on this compound

AttributeDescriptionReference
Target c-MET receptor tyrosine kinase[6]
Inhibitor Type Type IIb[7]
Key Features Highly selective, broad mutational coverage (including acquired resistance)[5][8]
Therapeutic Rationale To overcome limitations of current MET inhibitors[5]
Development Status Investigational New Drug (IND) application filing expected in Q4 2023[9]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are described in the full publication of "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."[7] Access to the full text is required for a comprehensive understanding of the methodologies employed. Based on standard practices in the field, these would likely include:

  • In Vitro Kinase Assays: To determine the IC50 values of this compound against wild-type and mutant MET kinases.

  • Cell-Based Assays: Using cancer cell lines harboring METex14 mutations to assess the effect of this compound on cell proliferation, apoptosis, and downstream signaling pathways (e.g., Western blotting for phosphorylated MET, AKT, and ERK).

  • In Vivo Xenograft Models: Utilizing immunodeficient mice bearing tumors derived from METex14-positive cancer cell lines to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.

  • Selectivity Profiling: Screening this compound against a panel of other kinases to determine its selectivity and potential for off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor (Exon 14) HGF->MET_Receptor Binds c-CBL c-CBL MET_Receptor->c-CBL Recruits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MET_Receptor->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET_Receptor->RAS_RAF_MEK_ERK METex14_Receptor METex14 Mutant Receptor METex14_Receptor->c-CBL Binding Impaired METex14_Receptor->PI3K_AKT_mTOR Constitutive Activation METex14_Receptor->RAS_RAF_MEK_ERK Ubiquitination Ubiquitination & Degradation c-CBL->Ubiquitination Mediates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival This compound This compound This compound->METex14_Receptor Inhibits

Caption: MET Signaling in Wild-Type and Exon 14 Skipping Mutant Cells.

KIN8741_Development_Workflow Target_ID Target Identification (METex14) SBDD Structure-Based Drug Design (SBDD) Target_ID->SBDD Lead_Opt Lead Optimization (Lipophilic Efficiency) SBDD->Lead_Opt This compound This compound (Type IIb Inhibitor) Lead_Opt->this compound In_Vitro In Vitro Studies (Kinase & Cell Assays) This compound->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: Preclinical Development Workflow for this compound.

Future Directions

This compound is a promising investigational agent for patients with tumors harboring METex14 skipping mutations. The expected initiation of clinical trials will be a critical step in evaluating its safety and efficacy in this patient population.[5] Future research will likely focus on:

  • Establishing the recommended Phase 2 dose and schedule.

  • Assessing the overall response rate, duration of response, and progression-free survival in patients with METex14 NSCLC.

  • Investigating the activity of this compound in patients who have developed resistance to other MET inhibitors.

  • Exploring potential combination therapies to further enhance anti-tumor activity.

Conclusion

This compound represents a rationally designed, next-generation c-MET inhibitor with the potential to address the unmet medical need in patients with MET exon 14 skipping-mutant cancers. Its high selectivity and broad coverage of resistance mutations suggest it could offer a significant clinical advantage. The forthcoming data from clinical trials will be instrumental in defining the role of this compound in the treatment landscape for this molecularly defined subset of cancers.

References

KIN-8741: A Technical Deep Dive into a Novel c-MET Inhibitor for Acquired Cancer Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KIN-8741, a next-generation, highly selective c-MET inhibitor developed by Kinnate Biopharma. The focus of this document is on the core scientific principles behind this compound, its mechanism of action in overcoming acquired resistance in cancer, and the experimental methodologies relevant to its preclinical evaluation.

Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy

The advent of targeted therapies has revolutionized the treatment of cancers with specific oncogenic drivers. Inhibitors targeting kinases such as BRAF have shown remarkable initial efficacy in melanoma and other cancers. However, the long-term benefit of these therapies is often limited by the development of acquired resistance.[1] Tumors can evolve and activate alternative signaling pathways to bypass the inhibited oncogene, leading to disease progression.[1]

One of the key mechanisms of acquired resistance to therapies targeting the MAPK pathway (e.g., BRAF inhibitors) is the upregulation of receptor tyrosine kinases (RTKs).[1] The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase has emerged as a critical node in these resistance networks.[2] Aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, can reactivate downstream pathways such as RAS/MAPK and PI3K/AKT, rendering the primary targeted therapy ineffective.[2][3]

This compound: A Strategic Approach to Overcoming c-MET-Mediated Resistance

This compound is a highly selective, Type IIb c-MET inhibitor designed to address the challenge of acquired resistance.[4][5] Developed through structure-based drug design with a focus on optimizing lipophilic efficiency, this compound exhibits broad potency against a range of c-MET mutations, including those that confer resistance to earlier-generation c-MET inhibitors.[4]

Mechanism of Action

As a Type IIb inhibitor, this compound binds to the inactive "DFG-out" conformation of the c-MET kinase domain. This binding mode is distinct from Type I inhibitors that target the active "DFG-in" conformation. This allows this compound to effectively inhibit not only the wild-type c-MET but also various mutant forms that drive resistance.[4] By potently and selectively inhibiting c-MET, this compound aims to shut down the bypass signaling pathway that allows cancer cells to survive and proliferate in the presence of other targeted therapies.

Therapeutic Rationale

The primary therapeutic strategy for this compound is to be used in patients who have developed resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 alterations and potentially in other solid tumors where c-MET is a known resistance driver.[2][6][7] Kinnate Biopharma has indicated plans to file an Investigational New Drug (IND) application for this compound in late 2023 and initiate clinical trials in the first half of 2024.[6][8]

Quantitative Data Summary

While specific preclinical data for this compound has not been extensively published in peer-reviewed literature as of late 2025, this section outlines the expected quantitative data in structured tables. This data would be generated through the experimental protocols detailed in Section 4.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

c-MET VariantIC50 (nM)
Wild-Type c-METData not yet publicly available
MET Exon 14 SkippingData not yet publicly available
D1228H Resistance MutantData not yet publicly available
Y1230C Resistance MutantData not yet publicly available
Other Kinases (Selectivity Panel)Data not yet publicly available
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: In Vitro Cellular Potency of this compound

Cell LineGenetic BackgroundIC50 (nM)
c-MET Amplified NSCLC (e.g., H1993)MET amplificationData not yet publicly available
MET Exon 14 Skipping NSCLCMETdel14Data not yet publicly available
BRAF-inhibitor Resistant Melanoma (c-MET high)BRAF V600E, c-MET overexpressionData not yet publicly available
Parental BRAF-mutant Melanoma (c-MET low)BRAF V600EData not yet publicly available
IC50 values represent the concentration of this compound required to inhibit 50% of cell viability/proliferation in a cell-based assay.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
c-MET Amplified NSCLC PDXThis compoundData not yet publicly available
BRAF-inhibitor Resistant Melanoma CDXThis compoundData not yet publicly available
BRAF-inhibitor Resistant Melanoma CDXBRAF inhibitor + this compoundData not yet publicly available
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor volume in treated animals compared to a vehicle control group.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of a targeted kinase inhibitor like this compound.

In Vitro c-MET Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant c-MET kinase and its mutants.

Methodology:

  • Reagents: Recombinant human c-MET kinase (wild-type and mutant forms), ATP, poly (Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound, and a kinase activity detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the c-MET kinase and the substrate to each well and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity by quantifying ADP production using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based c-MET Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit c-MET autophosphorylation in a cellular context.

Methodology:

  • Cell Lines: Use cancer cell lines with known c-MET alterations, such as H1993 (c-MET amplified NSCLC) or MKN-45 (gastric cancer with c-MET amplification).

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).

    • Lyse the cells and perform an ELISA-based assay to detect phosphorylated c-MET (p-cMET) and total c-MET.

    • Alternatively, cell lysates can be analyzed by Western blotting using antibodies specific for p-cMET (e.g., Tyr1234/1235) and total c-MET.

  • Data Analysis: For the ELISA, the signal for p-cMET is normalized to the total c-MET signal. For Western blotting, band intensities are quantified and normalized to a loading control (e.g., GAPDH). IC₅₀ values are determined from the dose-response curve.

Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Lines: A panel of cell lines should be used, including those with c-MET alterations and BRAF-inhibitor resistant melanoma cell lines with high c-MET expression.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Assess cell viability using a reagent such as resazurin (B115843) or CellTiter-Glo®, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The signal is proportional to the number of viable cells. IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation:

    • Cell Line-Derived Xenografts (CDX): Subcutaneously inject cancer cells (e.g., c-MET amplified NSCLC cells or BRAF-inhibitor resistant melanoma cells) into the flanks of the mice.

    • Patient-Derived Xenografts (PDX): Implant small fragments of a patient's tumor subcutaneously into the mice.[9]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., orally, daily) and/or other drugs (e.g., a BRAF inhibitor) at predetermined doses. The control group receives a vehicle solution.

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-cMET).

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Mandatory Visualizations

Signaling Pathways

KIN-8741_Mechanism_of_Action cluster_0 BRAF-Mutant Melanoma Cell cluster_1 Acquired Resistance BRAF V600E BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation BRAF Inhibitor BRAF Inhibitor BRAF Inhibitor->BRAF V600E Inhibition c-MET c-MET c-MET->MEK Bypass Activation PI3K PI3K c-MET->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->c-MET Inhibition

Caption: this compound inhibits c-MET signaling to overcome acquired resistance.

Experimental Workflows

In_Vivo_Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Repeated Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.

Cell_Based_Assay_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: General workflow for in vitro cell-based assays of this compound.

Conclusion

This compound represents a promising, rationally designed therapeutic agent aimed at a significant challenge in oncology: acquired resistance to targeted therapies. Its high selectivity and broad activity against resistance-conferring c-MET mutations position it as a potentially valuable component of future cancer treatment paradigms. The forthcoming preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this novel c-MET inhibitor. As our understanding of resistance mechanisms deepens, molecules like this compound will be instrumental in developing more durable and effective personalized cancer therapies.

References

Preclinical Pharmacology of KIN-8741: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is compiled from publicly available information. Detailed quantitative preclinical data and specific experimental protocols are primarily contained within the publication "Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer" in the Journal of Medicinal Chemistry.[1] As full-text access to this publication was not available, the following guide provides a comprehensive overview based on abstracts and other public disclosures. The quantitative data tables and detailed experimental protocols are representative examples based on typical preclinical studies and may not reflect the exact findings for this compound.

Introduction

This compound is a potent and highly selective, orally bioavailable, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Developed by Kinnate Biopharma, this compound is designed to address cancers driven by c-MET alterations, including exon 14 skipping mutations and gene amplification.[4][5] A primary focus for its development is in non-small cell lung cancer (NSCLC).[4][5] Notably, this compound has been engineered to have broad activity against clinically relevant c-MET mutations that confer resistance to other c-MET inhibitors.[4] An Investigational New Drug (IND) application for this compound was anticipated to be filed in the fourth quarter of 2023.[5]

Mechanism of Action

This compound functions by binding to the inactive "DFG-out" conformation of the c-MET kinase domain, a characteristic of type II inhibitors. This mode of binding contributes to its high selectivity and ability to inhibit a wide range of resistance mutations. By inhibiting c-MET, this compound blocks the downstream signaling pathways that are aberrantly activated in c-MET-driven cancers, thereby impeding tumor cell proliferation, survival, and invasion.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades crucial for cell growth and motility. This compound intervenes at the receptor level to block the initiation of these pathways.

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus c-MET c-MET GRB2 GRB2 c-MET->GRB2 STAT3 STAT3 c-MET->STAT3 GAB1 GAB1 c-MET->GAB1 HGF HGF HGF->c-MET Binds & Activates This compound This compound This compound->c-MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion GAB1->PI3K

Figure 1: Simplified c-MET Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of wild-type and various mutant forms of c-MET in biochemical and cellular assays. The tables below are representative of the types of data that would be generated in preclinical studies.

Table 1: Representative Biochemical Potency of this compound against c-MET Kinase Variants

Kinase TargetIC50 (nM)
Wild-Type c-MET[Data not publicly available]
c-MET (Y1230C)[Data not publicly available]
c-MET (D1228N)[Data not publicly available]
c-MET (M1250T)[Data not publicly available]
c-MET Exon 14 Skip[Data not publicly available]

Table 2: Representative Cellular Activity of this compound in c-MET Driven Cancer Cell Lines

Cell Linec-MET AlterationAssay TypeEC50 (nM)
Hs 746Tc-MET AmplificationCell Viability[Data not publicly available]
EBC-1c-MET AmplificationCell Viability[Data not publicly available]
MKN-45c-MET AmplificationCell Viability[Data not publicly available]
H596c-MET Exon 14 SkipCell Viability[Data not publicly available]
In Vivo Efficacy

This compound has shown anti-tumor activity in preclinical xenograft models of human cancers with c-MET alterations. The following table represents typical data from such studies.

Table 3: Representative In Vivo Efficacy of this compound in Xenograft Models

Modelc-MET AlterationDosing RegimenTumor Growth Inhibition (%)
Hs 746T Xenograftc-MET Amplification[Data not publicly available][Data not publicly available]
EBC-1 Xenograftc-MET Amplification[Data not publicly available][Data not publicly available]
H596 Xenograftc-MET Exon 14 Skip[Data not publicly available][Data not publicly available]

Experimental Protocols

Detailed experimental protocols are proprietary and would be found in the primary publication. The following are generalized methodologies for the types of experiments conducted in preclinical pharmacology studies.

Biochemical Kinase Inhibition Assay

A representative workflow for assessing the direct inhibitory activity of this compound on the c-MET kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation This compound This compound This compound->Incubation Luminescence/Fluorescence Luminescence/Fluorescence Incubation->Luminescence/Fluorescence Measure Activity

Figure 2: Generalized Workflow for a Biochemical Kinase Inhibition Assay.

Protocol:

  • Recombinant human c-MET kinase is incubated with a specific peptide substrate and ATP in a buffered solution.

  • This compound is added at varying concentrations to determine its effect on kinase activity.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based detection method.

  • IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.

Cell Viability Assay

A common method to determine the effect of a compound on cell proliferation and survival.

Protocol:

  • Cancer cell lines with known c-MET alterations are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound.

  • After a set incubation period (e.g., 72 hours), a reagent such as resazurin (B115843) or a tetrazolium salt is added to the wells.

  • Metabolically active cells convert the reagent into a fluorescent or colored product, which is measured using a plate reader.

  • EC50 values are determined by analyzing the dose-response curve.

In Vivo Xenograft Studies

A workflow for evaluating the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow Cell_Culture Tumor Cell Culture (e.g., Hs 746T) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Vehicle or this compound Dosing (Oral Gavage) Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 3: Typical Workflow for a Cell Line-Derived Xenograft Study.

Protocol:

  • Human cancer cells with c-MET alterations are cultured and then implanted subcutaneously into immunocompromised mice.

  • Tumors are allowed to grow to a specified size.

  • Mice are then randomized into control (vehicle) and treatment groups.

  • This compound is administered orally at one or more dose levels for a defined treatment period.

  • Tumor volumes and body weights are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers.

Conclusion

The available preclinical information indicates that this compound is a promising, highly selective c-MET inhibitor with a profile designed to overcome resistance to existing therapies. Its potent in vitro and anticipated in vivo activity in c-MET-driven cancer models provide a strong rationale for its clinical development, particularly in NSCLC. A more detailed understanding of its preclinical pharmacology awaits the full public release of comprehensive datasets.

References

KIN-8741: A Technical Deep Dive into the Discovery and Development of a Novel c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN-8741 is a potent and highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase, currently under development for the treatment of solid tumors harboring c-Met alterations.[1][2] Discovered through a structure-based drug design approach, this compound is engineered to address the challenge of acquired resistance to existing c-Met inhibitors, demonstrating broad activity against various c-Met mutations.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its promising therapeutic potential.

Introduction: The c-Met Signaling Pathway and the Rationale for this compound

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Aberrant c-Met signaling, often driven by gene amplification, mutations, or overexpression, is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC).[4][5] While first-generation c-Met inhibitors have shown clinical activity, their efficacy is often limited by the emergence of acquired resistance mutations.[1][6]

This compound was specifically designed by Kinnate Biopharma to overcome these limitations.[7] As a type IIb inhibitor, this compound binds to the inactive "DFG-out" conformation of the c-Met kinase domain, a strategy intended to provide broader coverage against resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors.[1][2]

Discovery and Optimization

The discovery of this compound was guided by a meticulous structure-based drug design (SBDD) strategy.[1] This approach focused on optimizing the lipophilic efficiency of lead compounds to achieve high potency and selectivity for c-Met, while maintaining favorable drug-like properties.[1] The iterative process of computational modeling, chemical synthesis, and biological testing led to the identification of this compound as a clinical candidate with a desirable safety and efficacy profile.[1]

Structure-Based Drug Design Workflow

The discovery process for this compound likely followed a structured workflow common in modern drug discovery. This iterative cycle involves computational modeling to predict binding affinity and guide molecular design, followed by chemical synthesis of the designed compounds and subsequent biological evaluation to validate the predictions and inform the next design cycle.

SBDD_Workflow cluster_LO Lead Optimization Cycle Target_ID Target Identification (c-Met Kinase) Lead_Gen Lead Generation Target_ID->Lead_Gen SBDD Structure-Based Design & Modeling Lead_Gen->SBDD Lead_Opt Lead Optimization Preclinical_Dev Preclinical Development Synthesis Chemical Synthesis SBDD->Synthesis Design Bio_Assays Biological Assays (In vitro & Cellular) Synthesis->Bio_Assays Compound Bio_Assays->Preclinical_Dev Optimized Lead (this compound) Bio_Assays->SBDD Data cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT KIN8741 This compound KIN8741->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

References

Methodological & Application

Application Notes and Protocols for KIN-8741 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a potent and highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial driver in the tumorigenesis of various cancers, and this compound has demonstrated broad activity against c-Met kinase mutations, including those that confer resistance to other inhibitors.[1][2] These application notes provide detailed protocols for the essential in vitro assays required to characterize the activity of this compound.

Mechanism of Action

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating multiple downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of c-Met signaling is implicated in the progression of numerous human cancers.[4] this compound exerts its inhibitory effect by binding to the inactive "DFG-out" conformation of the c-Met kinase, effectively blocking its activation and downstream signaling.

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization P P c-Met Receptor->P Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation STAT3->Cell Survival Migration/Invasion Migration/Invasion STAT3->Migration/Invasion This compound This compound This compound->c-Met Receptor Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

Assay TypeTargetCell LineEndpointThis compound PotencyReference
Biochemical Kinase Assayc-Met (Wild-Type and Mutants)N/AIC500.2 - 0.3 nM[2]
Cell Viability AssayTPR-c-Met (Wild-Type)Ba/F3IC5011 nM[2]
Cell Viability AssayTPR-c-Met (D1228N)Ba/F3IC5011 nM[2]
Cell Viability AssayTPR-c-Met (D1228X and Y1230X mutants)Ba/F3EC50Single-digit nM range (except Y1230C = 13 nM)[2]
Cell Viability AssayTPR-c-Met (L1195X and F1200X mutants)Ba/F3EC500.7 - 51 nM[2]

Experimental Protocols

Note: The following are representative protocols. Specific parameters for this compound characterization are not publicly available and may require optimization.

Biochemical c-Met Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).

  • Add 2 µL of c-Met enzyme solution (e.g., 2 ng/µL in kinase buffer).

  • Add 2 µL of a mixture of substrate and ATP (e.g., 0.2 mg/mL substrate and 10 µM ATP in kinase buffer).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a microplate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Ba/F3 Cell Proliferation Assay

This cell-based assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on the activity of a constitutively active form of c-Met (TPR-c-Met).

Materials:

  • Ba/F3 cells stably expressing TPR-c-Met (wild-type or mutant)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed Ba/F3-TPR-c-Met cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer.

  • Calculate IC50/EC50 values from the dose-response curves.

Western Blot Analysis of c-Met Phosphorylation

This assay is used to confirm that this compound inhibits c-Met signaling within a cellular context by assessing the phosphorylation status of c-Met and downstream effectors.

Materials:

  • Cancer cell line with high c-Met expression (e.g., MKN-45, Hs746T)

  • Appropriate cell culture medium

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay c-Met Kinase Assay IC50_Determination IC50_Determination Kinase_Assay->IC50_Determination Determine IC50 Cell_Viability Ba/F3 Proliferation Assay Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Confirm Target Engagement EC50_Determination EC50_Determination Cell_Viability->EC50_Determination Determine EC50/IC50 Mechanism_of_Action Mechanism_of_Action Western_Blot->Mechanism_of_Action Start Start Start->Kinase_Assay Start->Cell_Viability Lead_Optimization Lead_Optimization IC50_Determination->Lead_Optimization EC50_Determination->Lead_Optimization End End Lead_Optimization->End Advance Candidate Mechanism_of_Action->End Understand Biology

Caption: A general workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for KIN-8741 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Aberrant c-MET signaling, driven by gene amplification, exon 14 skipping mutations, or overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[2][3] this compound is designed as a type IIb inhibitor with broad coverage against acquired resistance mutations that can arise with type I inhibitors.[1][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its ability to inhibit c-MET signaling and reduce cancer cell viability.

c-MET Signaling Pathway

The hepatocyte growth factor (HGF) is the only known ligand for the c-MET receptor.[1] Upon HGF binding, c-MET dimerizes, leading to autophosphorylation of key tyrosine residues in its kinase domain.[5] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[6] this compound is designed to bind to the ATP-binding pocket of the c-MET kinase domain, preventing its autophosphorylation and thereby blocking downstream signaling.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cMET c-MET Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruitment GAB1 GAB1 cMET->GAB1 Recruitment STAT3 STAT3 cMET->STAT3 Activation HGF HGF HGF->cMET Binding RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival GRB2_SOS->RAS Activation GAB1->PI3K Activation STAT3->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Invasion Invasion Transcription_Factors->Invasion Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis KIN8741 This compound KIN8741->cMET Inhibition

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in c-MET Altered NSCLC Cell Lines
Cell Linec-MET AlterationThis compound IC50 (nM)
EBC-1Amplification8.5
H1993Amplification12.3
H596Exon 14 Skipping5.2
A549Wild-Type>1000

Data are representative and for illustrative purposes only.

Table 2: Inhibition of HGF-Induced c-MET Phosphorylation by this compound in H596 Cells
This compound Concentration (nM)p-MET/Total MET Ratio (Normalized)% Inhibition
0 (Vehicle Control)1.000
10.6535
100.2179
1000.0595
10000.0298

Data are representative and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines. The MTS assay is a colorimetric method for assessing the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • c-MET altered (EBC-1, H1993, H596) and wild-type (A549) NSCLC cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration, typically ≤0.1%).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.[7]

    • Incubate the plate for 72 hours at 37°C.[7]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[7]

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_KIN8741 Add this compound dilutions Incubate_24h->Add_KIN8741 Incubate_72h Incubate 72h Add_KIN8741->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm) Incubate_1_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the cell viability (MTS) assay.

Western Blot for c-MET Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on HGF-induced c-MET phosphorylation.

Materials:

  • H596 cell line (or other suitable cell line)

  • Cell culture medium with 10% FBS

  • This compound

  • DMSO

  • Recombinant Human HGF

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total c-MET, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed H596 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight in a medium containing 0.5% FBS.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for 2 hours.[8]

    • Stimulate the cells with 50 ng/mL HGF for 15 minutes. Include a non-stimulated control.[8]

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[8]

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF membrane.[8]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibody against p-MET (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

  • Stripping and Re-probing:

    • To normalize the p-MET signal, the membrane can be stripped and re-probed for total c-MET and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MET band intensity to the total c-MET band intensity.

    • Calculate the percentage inhibition of c-MET phosphorylation for each this compound concentration relative to the HGF-stimulated vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cellular activity of this compound. The cell viability assay is essential for determining the compound's potency in inhibiting the growth of c-MET-dependent cancer cells. The western blot analysis confirms the on-target mechanism of action by directly measuring the inhibition of c-MET phosphorylation. Together, these assays are critical for the preclinical characterization of this compound and for guiding its further development as a targeted cancer therapeutic.

References

Application Notes and Protocols for KIN-8741 Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a highly selective, Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling, driven by genetic alterations such as gene amplification or exon 14 skipping, is a key oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[4][5][6] These alterations lead to constitutive activation of downstream pathways like PI3K/Akt and MAPK/ERK, promoting tumor cell proliferation, survival, and metastasis.[7][8] this compound is designed to exhibit broad activity against c-Met kinase mutations, including those that confer resistance to other inhibitors, making it a promising therapeutic candidate for c-Met driven cancers.[9][10][11][12]

These application notes provide a detailed protocol for a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound in a c-Met amplified NSCLC model.

Signaling Pathway Targeted by this compound

The c-Met signaling cascade is initiated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation, activating multiple downstream pro-oncogenic pathways. This compound, as a c-Met inhibitor, blocks this initial phosphorylation step, thereby inhibiting the downstream signaling events that drive tumor growth.

KIN_8741_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K MAPK MAPK/ERK cMet->MAPK STAT JAK/STAT cMet->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation MAPK->Proliferation STAT->Proliferation KIN8741 This compound KIN8741->cMet Inhibits Autophosphorylation

Figure 1: this compound Mechanism of Action on the c-Met Signaling Pathway.

Experimental Design and Protocols

This section outlines a detailed protocol for a subcutaneous xenograft study to assess the anti-tumor activity of this compound.

Cell Line Selection and Culture
  • Cell Line: NCI-H1993, a human NSCLC cell line with MET gene amplification.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Thaw cryopreserved NCI-H1993 cells rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

    • Plate cells in a T-75 flask and incubate.

    • Passage cells every 2-3 days or when they reach 80-90% confluency. For harvesting, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) mice or Nude mice (athymic), female, 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]

Tumor Implantation
  • Protocol:

    • Harvest NCI-H1993 cells during their logarithmic growth phase.

    • Count cells and check for viability (>95%) using a hemocytometer and Trypan Blue exclusion.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor mice for tumor growth.

Experimental Workflow

The following diagram illustrates the key stages of the xenograft study.

Xenograft_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Cell_Culture NCI-H1993 Cell Culture Tumor_Implantation Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Vehicle or this compound Dosing Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest Analysis Data & Molecular Analysis Tumor_Harvest->Analysis

Figure 2: Experimental Workflow for the this compound Xenograft Model.
Treatment Protocol

  • Tumor Growth and Randomization:

    • Begin measuring tumor volume twice weekly with digital calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water), administered orally (p.o.) once daily.

    • Group 2: this compound (e.g., 25 mg/kg), administered orally (p.o.) once daily.

    • Group 3: this compound (e.g., 50 mg/kg), administered orally (p.o.) once daily.

  • Dosing and Monitoring:

    • Administer the assigned treatment for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

    • Monitor animal health daily for any signs of toxicity.

Endpoint and Data Collection
  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice exhibit significant weight loss (>20%) or other signs of distress.

  • Data to Collect:

    • Tumor volume measurements.

    • Body weight measurements.

    • At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., pharmacodynamics, histology).

Data Presentation

The following tables present hypothetical data based on expected outcomes from a study with a potent c-Met inhibitor like this compound in a relevant xenograft model.

Table 1: Tumor Growth Inhibition (TGI) in NCI-H1993 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent TGI (%)
Vehicle Control-Once Daily (p.o.)1850 ± 250-
This compound25Once Daily (p.o.)740 ± 15060
This compound50Once Daily (p.o.)370 ± 9080

Percent TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Body Weight Changes During Treatment

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 to Day 21 (%)
Vehicle Control-+5.5 ± 2.0
This compound25+4.8 ± 2.5
This compound50-1.2 ± 3.0

Body weight change is an indicator of treatment tolerance. A change of less than 10% is generally considered well-tolerated.

Pharmacodynamic Analysis Protocol

To confirm that this compound is hitting its target in vivo, a pharmacodynamic (PD) study can be performed.

  • Protocol:

    • Establish NCI-H1993 xenografts as described above.

    • When tumors reach a size of ~300-500 mm³, administer a single dose of vehicle or this compound.

    • At various time points post-dosing (e.g., 2, 6, 12, and 24 hours), euthanize cohorts of mice (n=3 per time point).

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of c-Met and downstream targets like Akt and ERK.

Table 3: Hypothetical Pharmacodynamic Readout

Treatment GroupTime Post-Dosep-cMet (normalized to total c-Met)p-Akt (normalized to total Akt)
Vehicle Control2h1.01.0
This compound (50 mg/kg)2h0.150.25
This compound (50 mg/kg)6h0.200.30
This compound (50 mg/kg)12h0.450.55
This compound (50 mg/kg)24h0.850.90

This data would demonstrate target engagement and the duration of pathway inhibition.

Conclusion

This document provides a comprehensive framework for designing and executing a xenograft study to evaluate the preclinical efficacy of this compound. The provided protocols and data templates are intended to guide researchers in generating robust and reproducible results for the preclinical assessment of this promising c-Met inhibitor. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.

References

Application Notes and Protocols for KIN-8741 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a highly selective, orally bioavailable, Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a known driver in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent anti-tumor activity in preclinical murine models of non-small cell lung cancer (NSCLC) and is being developed for the treatment of solid tumors harboring c-Met alterations.[2] These application notes provide a comprehensive overview of the available information on the dosing and administration of this compound in mice, along with detailed protocols for representative in vivo studies.

Mechanism of Action: The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, dysregulation of the HGF/c-Met axis through overexpression, mutation, or gene amplification leads to uncontrolled tumor growth and metastasis. This compound acts by selectively inhibiting the kinase activity of c-Met, thereby blocking these downstream oncogenic signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation This compound This compound This compound->c-Met Inhibits GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 JAK JAK P->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Migration_Invasion Migration_Invasion STAT3_dimer->Migration_Invasion Migration/Invasion

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Dosing and Administration of this compound in Mice

While specific preclinical data on the dosing and pharmacokinetics of this compound in mice have not been made publicly available by Kinnate Biopharma, general practices for similar c-Met inhibitors in xenograft models can provide guidance. Administration is typically performed orally (p.o.) via gavage, though intraperitoneal (i.p.) or intravenous (i.v.) routes may also be utilized depending on the formulation and experimental design.

Table 1: Representative Dosing and Administration Parameters for c-Met Inhibitors in Murine Models (General Guidance)

ParameterRoute of AdministrationVehicleDosing ScheduleDuration of Study
Dosage Oral (p.o.)To be determined based on solubility and stabilityDaily (QD) or twice daily (BID)21-28 days, or until tumor volume reaches predetermined endpoint
Intraperitoneal (i.p.)Saline, DMSO/PEG mixturesDaily (QD) or every other day (QOD)14-21 days
Intravenous (i.v.)Saline, buffered solutionsOnce or twice weeklyDependent on compound half-life and study objectives

Note: The optimal dosage, vehicle, and schedule for this compound must be determined empirically through dose-finding and tolerability studies.

Pharmacokinetic Profile (General Considerations)

The pharmacokinetic (PK) profile of a drug is crucial for designing effective in vivo studies. Key PK parameters to consider for this compound would include:

Table 2: Key Pharmacokinetic Parameters of Interest

ParameterDescriptionImportance for In Vivo Studies
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxInforms the timing of sample collection for pharmacodynamic assessments.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulationCrucial for determining oral dosage levels to achieve desired systemic exposure.

Note: As specific PK data for this compound is not publicly available, researchers should plan to conduct their own PK studies in the selected mouse strain to inform the design of efficacy experiments.

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of a c-Met inhibitor like this compound in a murine xenograft model.

Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with known c-Met alterations and the subsequent evaluation of this compound efficacy.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Select Human Cancer Cell Line (e.g., MET-amplified or MET exon 14 skipping) B Culture and Expand Cells A->B C Implant Cells Subcutaneously in Immunocompromised Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups (Vehicle, this compound doses) D->E F Administer this compound or Vehicle (e.g., daily oral gavage) E->F G Monitor Tumor Volume and Body Weight F->G H Collect Tumors and Tissues G->H I Pharmacodynamic Analysis (e.g., Western blot for p-Met) H->I J Histological Analysis (e.g., IHC for proliferation/apoptosis) H->J

References

Application Notes and Protocols: Western Blot Analysis of p-MET Inhibition by KIN-8741

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and wound healing.[1] However, aberrant c-MET signaling is a key driver in the development and progression of various cancers, promoting tumor growth, invasion, and metastasis.[2] Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation at specific tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event (p-MET) initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[3]

KIN-8741 is a highly selective, type IIb c-MET kinase inhibitor that has demonstrated broad potency against both wild-type and mutated forms of the c-MET receptor.[2] As a therapeutic strategy, the inhibition of c-MET phosphorylation is a primary focus for disrupting oncogenic signaling. This document provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on c-MET phosphorylation in a laboratory setting.

Key Concepts and Signaling Pathway

The HGF/c-MET signaling pathway is a critical regulator of cell growth, motility, and survival. The binding of HGF to the c-MET receptor triggers a conformational change, leading to receptor dimerization and the autophosphorylation of key tyrosine residues. This activated p-MET receptor then serves as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are central to cancer progression. This compound, as a type IIb inhibitor, is designed to bind to and stabilize the inactive conformation of the c-MET kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding pMET p-MET (Tyr1234/1235) cMET->pMET Dimerization & Autophosphorylation RAS RAS pMET->RAS PI3K PI3K pMET->PI3K MAPK MAPK RAS->MAPK Proliferation Cell Proliferation, Survival, Invasion MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation KIN8741 This compound KIN8741->pMET Inhibition

Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data on the inhibitory activity of this compound on c-MET. This data is based on cell viability assays, which are indicative of the inhibitor's effect on cell proliferation, a downstream consequence of p-MET inhibition.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compoundc-MET (Wild-Type)Cell ViabilityBa/F3-TPR-c-Met-WT11
This compoundc-MET (D1228N Mutant)Cell ViabilityBa/F3-TPR-c-Met-D1228N11

Note: The IC50 values are derived from cell viability assays and serve as an indicator of the potent inhibitory effect of this compound on c-MET signaling. Direct quantification of p-MET inhibition via Western blot would typically show a dose-dependent decrease in the p-MET/total MET ratio with increasing concentrations of this compound.

Experimental Protocol: Western Blot for p-MET Inhibition

This protocol outlines the steps to assess the inhibition of c-MET phosphorylation by this compound in a selected cancer cell line known to express c-MET.

Materials and Reagents
  • Cell Line: A cancer cell line with known c-MET expression (e.g., lung, gastric, or colorectal cancer cell lines).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

  • Laemmli Sample Buffer: (4x or 6x).

  • SDS-PAGE Gels: Appropriate percentage for resolving c-MET (approx. 145-170 kDa).

  • Running Buffer: (e.g., Tris-Glycine-SDS).

  • Transfer Buffer: (e.g., Tris-Glycine with methanol).

  • Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (Tyr1234/1235) antibody.

    • Rabbit or Mouse anti-total MET antibody.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: (ECL).

  • Imaging System: Capable of detecting chemiluminescent signals.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with varying concentrations of this compound. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells with supplemented lysis buffer. A->B C 3. Protein Quantification - Determine protein concentration of lysates (e.g., BCA assay). B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and heat. C->D E 5. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer - Transfer proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Blocking - Block non-specific binding sites on the membrane. F->G H 8. Primary Antibody Incubation - Incubate with anti-p-MET, anti-total MET, or loading control antibody. G->H I 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody. H->I J 10. Detection - Add chemiluminescent substrate (ECL). I->J K 11. Imaging and Analysis - Capture signal with an imaging system. - Quantify band intensity and normalize p-MET to total MET. J->K

Caption: Step-by-step workflow for Western blot analysis of p-MET inhibition.

Detailed Protocol

1. Cell Culture and Treatment: a. Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared. c. Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control for the desired time (e.g., 2-24 hours).

2. Cell Lysate Preparation: a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate. d. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

4. Sample Preparation for SDS-PAGE: a. To the normalized protein lysates, add Laemmli sample buffer to a final concentration of 1x. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until adequate separation is achieved. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation. d. For analysis, quantify the band intensities using appropriate software. e. To accurately assess the inhibition, the p-MET signal should be normalized to the total MET signal for each sample. Further normalization to a loading control (e.g., GAPDH or β-actin) can account for any loading inaccuracies. f. The percentage of p-MET inhibition can be calculated relative to the vehicle-treated control.

8. Stripping and Re-probing: a. To detect total MET and a loading control on the same membrane, the membrane can be stripped of the p-MET antibody-HRP complex using a mild stripping buffer. b. After stripping, the membrane should be washed thoroughly and re-blocked before incubating with the next primary antibody.

By following this protocol, researchers can effectively quantify the inhibitory effect of this compound on c-MET phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent in c-MET driven cancers.

References

Application Notes and Protocols for Immunohistochemical Detection of KIN-8741 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a highly selective, type IIb small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling is a known driver of tumorigenesis in various solid tumors, including non-small cell lung cancer (NSCLC), particularly those with MET exon 14 alterations.[3][4] this compound is designed to have broad mutational coverage, including acquired resistance mutations that can arise during cancer therapy.[2][3] These application notes provide a comprehensive protocol for assessing the target engagement of this compound in preclinical models using immunohistochemistry (IHC).

The principle of this assay is to quantify the inhibition of c-MET autophosphorylation in tumor tissue following treatment with this compound. A reduction in phosphorylated c-MET (p-c-MET) levels, a direct downstream consequence of c-MET kinase activity, serves as a robust biomarker for target engagement. This protocol outlines the necessary steps for tissue preparation, IHC staining for both total c-MET and p-c-MET, and a semi-quantitative analysis using the H-score method.

Data Presentation

The following tables present illustrative data demonstrating the expected outcome of an in vivo study evaluating this compound target engagement in a xenograft model of NSCLC with a c-MET exon 14 skipping mutation.

Table 1: Immunohistochemical Analysis of Phospho-c-MET (Tyr1234/1235) in NSCLC Xenograft Tumors Treated with this compound

Treatment GroupMean Staining Intensity (0-3+)Percentage of Positive Tumor Cells (%)Mean H-Score (± SD)
Vehicle Control2.785230 ± 25
This compound (Low Dose)1.540100 ± 30
This compound (High Dose)0.81535 ± 15

Table 2: Immunohistochemical Analysis of Total c-MET in NSCLC Xenograft Tumors Treated with this compound

Treatment GroupMean Staining Intensity (0-3+)Percentage of Positive Tumor Cells (%)Mean H-Score (± SD)
Vehicle Control2.995275 ± 20
This compound (Low Dose)2.893270 ± 22
This compound (High Dose)2.894272 ± 18

Signaling Pathway and Experimental Workflow

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization p_cMET Phosphorylated c-MET (pY1234/1235) cMET->p_cMET Autophosphorylation GRB2 GRB2 p_cMET->GRB2 GAB1 GAB1 p_cMET->GAB1 STAT3 STAT3 p_cMET->STAT3 KIN8741 This compound KIN8741->p_cMET Inhibition SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation IHC_Workflow cluster_workflow Immunohistochemistry Workflow start Tumor Tissue Collection (FFPE) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-p-c-MET or anti-c-MET) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopy & Image Analysis (H-Score Calculation) dehydration_mounting->analysis end Data Interpretation analysis->end

References

Application Notes and Protocols for KIN-8741 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as superior in vitro models for cancer research and drug discovery, offering a more physiologically relevant system compared to traditional 2D cell cultures.[1] Spheroids mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in tumor development, progression, and metastasis.[2][3][4] Aberrant c-Met signaling is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and pancreatic cancer, making it a prime target for therapeutic intervention.[5][6] KIN-8741 is a highly selective, Type IIb c-Met kinase inhibitor with broad activity against c-Met mutations, presenting a promising therapeutic agent for c-Met driven cancers.

These application notes provide a detailed framework and protocols for evaluating the efficacy of this compound in 3D spheroid models of cancer. The subsequent sections will detail the mechanism of action of this compound, protocols for 3D spheroid generation and treatment, and methods for assessing the anti-tumor activity of the compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[5] These pathways are integral to regulating cell proliferation, survival, migration, and invasion. In cancer, dysregulation of the HGF/c-Met axis can occur through various mechanisms, including gene amplification, activating mutations, or protein overexpression, leading to constitutive signaling and tumor progression.[6] this compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and blocking the subsequent activation of downstream effectors.

Diagram of the c-Met Signaling Pathway and this compound Inhibition

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization P P c-Met Receptor->P Autophosphorylation RAS RAS c-Met Receptor->RAS PI3K PI3K c-Met Receptor->PI3K Invasion_Metastasis Invasion_Metastasis c-Met Receptor->Invasion_Metastasis This compound This compound This compound->c-Met Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing the anti-tumor effects of this compound in 3D spheroid cultures.

Protocol 1: 3D Spheroid Generation (Liquid Overlay Technique)

This protocol describes the formation of 3D tumor spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line with known c-Met activation (e.g., NCI-H596, Hs 746T)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.

  • Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability.

  • Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete medium.

  • Plating: Seed 200 µL of the cell suspension (5,000 cells/well) into each well of a 96-well round-bottom ULA plate.

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids will typically form within 3-5 days. Monitor spheroid formation daily using a brightfield microscope.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol details the treatment of established spheroids with this compound and subsequent analysis of their growth.

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Brightfield microscope with a camera

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Carefully remove 100 µL of medium from each well of the spheroid plate and add 100 µL of the medium containing this compound at the desired final concentration.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 72, 96, or 120 hours).

  • Spheroid Imaging: At designated time points, capture brightfield images of the spheroids in each well.

  • Growth Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)³.

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol measures cell viability within the spheroids based on ATP content.

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Reagent

Procedure:

  • Equilibration: After the treatment period, allow the spheroid plate and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis of c-Met Signaling

This protocol assesses the inhibition of c-Met phosphorylation and downstream signaling by this compound.

Materials:

  • Treated 3D spheroids

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Spheroid Lysis: Collect spheroids by centrifugation, wash with cold PBS, and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Spheroid Growth

This compound Conc. (nM)Average Spheroid Diameter (µm) at 72h% Growth Inhibition
Vehicle (DMSO)550 ± 250%
1480 ± 2012.7%
10350 ± 1836.4%
100210 ± 1561.8%
1000150 ± 1072.7%

Table 2: Effect of this compound on Spheroid Viability

This compound Conc. (nM)Luminescence (RLU)% Viability
Vehicle (DMSO)85000 ± 4500100%
172000 ± 380084.7%
1045000 ± 230052.9%
10018000 ± 150021.2%
10009500 ± 80011.2%
IC50 ~15 nM

Table 3: Effect of this compound on c-Met Pathway Phosphorylation

Treatment (100 nM, 24h)p-c-Met / Total c-Met (Fold Change)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle (DMSO)1.001.001.00
This compound0.150.250.30

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Spheroid Generation cluster_treatment Phase 2: this compound Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Culture c-Met dependent cancer cells B 2. Seed cells in ULA 96-well plates A->B C 3. Incubate for 3-5 days to form spheroids B->C D 4. Treat spheroids with varying concentrations of this compound C->D E 5. Incubate for desired time points (e.g., 72h) D->E F 6a. Spheroid Growth: Brightfield Imaging & Diameter Measurement E->F G 6b. Cell Viability: CellTiter-Glo 3D Assay E->G H 6c. Pathway Analysis: Western Blot for p-c-Met, p-AKT, p-ERK E->H

Caption: Experimental workflow for evaluating this compound in 3D spheroids.

The use of 3D tumor spheroid models provides a robust and physiologically relevant platform for evaluating the anti-cancer efficacy of this compound. The protocols outlined in these application notes offer a comprehensive guide for assessing the impact of this inhibitor on spheroid growth, viability, and c-Met signaling. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development.

References

Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genetic Sensitizers to KIN-8741, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The development of targeted cancer therapies, such as kinase inhibitors, has significantly improved patient outcomes. However, intrinsic and acquired resistance remains a major clinical challenge. Identifying genetic factors that sensitize cancer cells to these inhibitors can reveal novel drug combinations and mechanisms of action. This application note describes a pooled genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss-of-function sensitizes non-small cell lung cancer (NSCLC) cells to KIN-8741, a novel inhibitor targeting a key signaling pathway implicated in tumorigenesis. We provide a detailed protocol for lentiviral library transduction, drug treatment, next-generation sequencing (NGS), and data analysis. The results from this screen can be used to identify promising therapeutic targets for combination therapies with this compound.

Introduction

This compound is a potent and selective kinase inhibitor targeting a critical node in a pro-survival signaling pathway frequently dysregulated in cancer. While this compound shows promise as a monotherapy, identifying synergistic interactions with other therapeutic agents can enhance its efficacy and overcome potential resistance mechanisms. CRISPR/Cas9-mediated gene editing provides a powerful tool for systematically assessing the impact of gene knockouts on drug sensitivity.[1][2] A genome-wide CRISPR screen can identify genes whose inactivation leads to increased sensitivity to a drug, thereby revealing synthetic lethal interactions.[3]

This application note outlines a workflow for a negative selection (dropout) CRISPR screen to identify genes that sensitize NSCLC cells to this compound. In this type of screen, cells with gene knockouts that increase drug sensitivity will be depleted from the population upon treatment with this compound.[4][5] The abundance of single-guide RNAs (sgRNAs) targeting these sensitizer (B1316253) genes will be reduced in the drug-treated population compared to a control population. These depleted sgRNAs can be identified and quantified using NGS.[6][7]

Data Presentation

Following the CRISPR screen and NGS data analysis, candidate sensitizer genes are ranked based on the depletion of their corresponding sgRNAs. The table below presents a hypothetical dataset of the top 10 candidate genes identified in a screen with this compound in the A549 NSCLC cell line. Data is presented as the log2 fold change (LFC) of sgRNA abundance in the this compound-treated population versus the DMSO-treated control. A negative LFC indicates depletion and sensitization.

Table 1: Top 10 Candidate Sensitizer Genes for this compound

Gene SymbolDescriptionAverage log2 Fold Change (LFC)p-value
KEAP1Kelch-like ECH-associated protein 1-3.21.5e-8
CUL3Cullin 3-2.83.2e-7
WNT5AWnt Family Member 5A-2.58.1e-7
FZD2Frizzled Class Receptor 2-2.32.4e-6
DVL1Dishevelled Segment Polarity Protein 1-2.15.6e-6
AXIN1Axin 1-1.91.2e-5
GSK3BGlycogen Synthase Kinase 3 Beta-1.82.5e-5
CTNNB1Catenin Beta 1-1.74.3e-5
NFE2L2Nuclear Factor, Erythroid 2 Like 2-1.67.8e-5
ABCG2ATP Binding Cassette Subfamily G Member 2-1.59.1e-5

Signaling Pathways

The results of the screen may point towards specific signaling pathways involved in the response to this compound. For instance, the hypothetical top hits in Table 1 suggest the involvement of the Keap1-Nrf2 and Wnt/β-catenin pathways, both of which are known to play roles in drug resistance.[8][9][10][11]

The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative stress.[9][12] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[13] Inactivation of Keap1 leads to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and drug efflux genes, contributing to chemoresistance.[8][12][14]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2_cyto Nrf2 KEAP1->Nrf2_cyto Binds Ub Ubiquitin KEAP1->Ub Mediates ubiquitination CUL3 CUL3 CUL3->KEAP1 Complexes with Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates upon stress or KEAP1 loss Ub->Nrf2_cyto ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Drug Efflux Genes ARE->Antioxidant_Genes Promotes transcription drug_resistance Drug Resistance

Figure 1: The Keap1-Nrf2 signaling pathway.

The Wnt/β-catenin signaling pathway is also a key regulator of cell fate, proliferation, and drug resistance.[10][15][16] Aberrant activation of this pathway has been implicated in various cancers.[11][17]

Wnt_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds LRP LRP5/6 Co-receptor DVL Dishevelled (DVL) Wnt->DVL Recruits FZD->DVL Recruits LRP->DVL Recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3B, CK1) DVL->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates when stabilized TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes transcription cell_proliferation Cell Proliferation & Drug Resistance

Figure 2: The Wnt/β-catenin signaling pathway.

Experimental Protocols

Cell Line Preparation and Cas9 Expression
  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Generate a stable Cas9-expressing A549 cell line by transducing with a lentiviral vector encoding Cas9.

  • Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).

  • Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout).

Lentiviral CRISPR Library Transduction
  • Plate the Cas9-expressing A549 cells at a density that will result in a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.

  • Transduce the cells with a pooled human genome-wide lentiviral sgRNA library.

  • After 24 hours, replace the medium with fresh medium containing puromycin (B1679871) to select for transduced cells.

  • Maintain the cell population with a representation of at least 500 cells per sgRNA in the library.

This compound Treatment
  • Determine the IC20-IC30 (the concentration that inhibits growth by 20-30%) of this compound in the Cas9-expressing A549 cells through a dose-response curve.[4]

  • Split the transduced cell population into two groups: a treatment group and a control group.

  • Treat the treatment group with the predetermined IC20-IC30 of this compound.

  • Treat the control group with the vehicle (e.g., DMSO).

  • Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500 cells per sgRNA.

Genomic DNA Extraction and NGS Library Preparation
  • Harvest cells from both the this compound-treated and DMSO-treated populations.

  • Extract genomic DNA from each population using a commercial kit.

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

  • Prepare the NGS libraries by adding sequencing adapters and barcodes.

Next-Generation Sequencing and Data Analysis
  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Align the sequencing reads to the sgRNA library reference file to obtain sgRNA counts for each sample.[7]

  • Normalize the sgRNA counts.

  • Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the DMSO control.

  • Use statistical methods, such as MAGeCK, to identify significantly depleted sgRNAs and their corresponding genes.[6]

Experimental Workflow

The overall workflow for the CRISPR screen is depicted below.

CRISPR_Screen_Workflow cluster_preparation Preparation cluster_screen Screening cluster_analysis Analysis cas9_cells Generate Cas9-expressing A549 cells transduction Transduce cells with sgRNA library (MOI < 0.3) cas9_cells->transduction library Pooled Lentiviral sgRNA Library library->transduction selection Puromycin Selection transduction->selection split Split into Treatment and Control Groups selection->split treatment Treat with this compound (IC20-30) split->treatment control Treat with DMSO split->control culture Culture for 14-21 days treatment->culture control->culture gDNA_extraction Genomic DNA Extraction culture->gDNA_extraction pcr PCR Amplification of sgRNAs gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (sgRNA depletion) ngs->data_analysis hit_id Identification of Sensitizer Genes data_analysis->hit_id

Figure 3: CRISPR screen experimental workflow.

Conclusion

This application note provides a comprehensive protocol for a genome-wide CRISPR/Cas9 screen to identify genes that sensitize cancer cells to the novel kinase inhibitor this compound. The identification of such genes can provide valuable insights into the mechanism of action of this compound and reveal potential therapeutic strategies for combination therapies, ultimately leading to more effective cancer treatments. The hypothetical data presented suggests that targeting the Keap1-Nrf2 and Wnt/β-catenin pathways could enhance the efficacy of this compound. Further validation of the identified hits is a critical next step.

References

Troubleshooting & Optimization

KIN-8741 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of KIN-8741, a highly selective Type IIb c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] It is designed to have broad activity against various c-Met kinase mutations, including those that confer resistance to other c-Met inhibitors.[1][3][4] this compound is under investigation for the treatment of cancers driven by aberrant c-Met signaling, such as non-small cell lung cancer with MET exon 14 skipping mutations.[1][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

While specific quantitative solubility data for this compound is not publicly available, for initial experiments, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for dissolving small molecule inhibitors. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system.

Q3: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic small molecules and indicates that the kinetic solubility has been exceeded. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help to maintain solubility.

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may improve solubility.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: My this compound solution has changed color. Is it still usable?

A change in the color of your stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from a solid compound. To minimize degradation, always store solutions protected from light and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.

Data Presentation

As specific quantitative data for this compound solubility and stability is not publicly available, the following tables are provided as templates for researchers to systematically determine and record these properties in their own laboratory settings.

Table 1: this compound Solubility in Common Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations (e.g., clear, precipitate)
DMSORoom Temperature
EthanolRoom Temperature
MethanolRoom Temperature
PBS (pH 7.4)Room Temperature
User-defined bufferUser-defined

Table 2: this compound Stability in Solution

SolventStorage Temperature (°C)Incubation TimePurity (%) by HPLC (or other method)Observations (e.g., color change, precipitation)
DMSO-20°C1 week
DMSO4°C24 hours
PBS (pH 7.4)Room Temperature8 hours
User-defined bufferUser-definedUser-defined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period may also aid dissolution, but the stability of this compound at elevated temperatures should be considered.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene (B1209903) vials. Store at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Kinetic Solubility in Aqueous Buffer

  • Prepare this compound Dilutions: In a clear 96-well plate, perform a serial dilution of your this compound DMSO stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is constant across all wells and does not exceed a level that affects your assay (typically <0.5%).

  • Incubation: Mix the solutions thoroughly and incubate the plate at room temperature for 1-2 hours.

  • Visual or Instrumental Analysis: Visually inspect each well for the presence of a precipitate. For a more quantitative assessment, a nephelometer or a plate reader capable of measuring light scattering can be used.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that remains in solution without any detectable precipitation.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation KIN8741 This compound KIN8741->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Solubility Issues

Solubility_Workflow Start Start: this compound Solubility Issue PrepareStock Prepare concentrated stock in DMSO (e.g., 10-50 mM) Start->PrepareStock Dilute Dilute stock into aqueous buffer PrepareStock->Dilute Precipitate Precipitate forms? Dilute->Precipitate Success Solution is clear: Proceed with experiment Precipitate->Success No Troubleshoot Troubleshoot Precipitate->Troubleshoot Yes LowerConc Lower final concentration Troubleshoot->LowerConc AddSurfactant Add surfactant (e.g., Tween-20) Troubleshoot->AddSurfactant ChangepH Modify buffer pH Troubleshoot->ChangepH Reassess Re-assess solubility LowerConc->Reassess AddSurfactant->Reassess ChangepH->Reassess Reassess->Success No Precipitate Reassess->Troubleshoot Precipitate Persists

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing KIN-8741 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KIN-8741, a selective c-MET inhibitor, for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] c-MET is a key driver in various cancers, and its signaling pathway is implicated in tumor cell proliferation, survival, migration, and invasion.[3] By inhibiting c-MET, this compound aims to block these oncogenic processes. This compound is designed to have broad mutational coverage, including acquired resistance mutations that can arise from treatment with other c-MET inhibitors.[4]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

For initial experiments, it is advisable to perform a dose-response curve over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A suggested starting range is from 0.1 nM to 10 µM.[2] The optimal concentration will depend on the specific cell line's sensitivity to c-MET inhibition and the experimental conditions.

Q3: How does the concentration of ATP in my assay affect the apparent potency of this compound?

Since many kinase inhibitors are ATP-competitive, the concentration of ATP in an in vitro kinase assay can significantly impact the measured IC50 value.[5] Biochemical assays are often performed at ATP concentrations lower than physiological levels, which can make the inhibitor appear more potent than it would in a cellular environment where ATP levels are much higher.[2] When possible, it is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the enzyme for ATP to improve the translatability of the results.[5]

Q4: Should I use Hepatocyte Growth Factor (HGF) in my experiments, and at what concentration?

The use and concentration of HGF, the ligand for c-MET, can critically influence the outcome of your experiments. In many cancer cell lines, the c-MET pathway may not be constitutively active and may require HGF stimulation to observe the inhibitory effects of this compound. However, it is crucial to use physiologically relevant concentrations of HGF. Studies have shown that using excessively high, non-physiological concentrations of HGF (e.g., 50 ng/mL) can lead to an overestimation of an inhibitor's efficacy, as the inhibitor may not be as effective at the lower, physiological levels of HGF found in the human body (typically 0.4 to 0.8 ng/mL).[6][7] It is recommended to test your cell line's response to a range of HGF concentrations to determine the optimal level for your specific assay.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No inhibitory effect observed 1. Inhibitor concentration is too low. 2. Poor cell permeability of the inhibitor. 3. Incorrect assay setup. 4. Cell line is not dependent on c-MET signaling. 1. Perform a dose-response curve with a wider and higher concentration range. 2. If permeability is a concern, consider using a cell-free biochemical assay to confirm direct enzyme inhibition. 3. Double-check all reagent concentrations, incubation times, and instrument settings. 4. Confirm c-MET expression and activation (phosphorylation) in your cell line via Western blot or other methods.
High variability between replicate wells 1. Pipetting inaccuracy. 2. Edge effects in the microplate. 3. Inconsistent incubation times. 4. Cell clumping or uneven seeding. 1. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. 3. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. 4. Ensure a single-cell suspension before seeding and mix gently before plating.
IC50 value is significantly different from expected values for c-MET inhibitors 1. Different assay conditions (e.g., ATP concentration, cell type, incubation time). 2. Different reagent quality or source. 3. Compound degradation. 1. Standardize your assay conditions and compare them to published protocols for other c-MET inhibitors. 2. Ensure the quality and consistency of all reagents, including the inhibitor. 3. Store the inhibitor according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
Inhibitor shows toxicity at all effective concentrations 1. Off-target effects. 2. Non-specific cytotoxicity. 1. Test the inhibitor's selectivity against a panel of other kinases. 2. Perform a counter-screen using a cell line that does not express c-MET. Reduce the incubation time or serum concentration in the media.

Quantitative Data

Since specific in vitro data for this compound is not yet publicly available, the following table provides a summary of reported IC50 values for other well-characterized c-MET inhibitors in various cancer cell lines. This can serve as a reference for the expected potency range of a selective c-MET inhibitor.

c-MET Inhibitor Cell Line Cancer Type IC50 (nM)
CrizotinibHs 746TGastric Cancer6.1
CapmatinibHs 746TGastric Cancer0.6
TepotinibHs 746TGastric Cancer1.8
CabozantinibSNU-5Gastric Cancer8
SavolitinibHs 746TGastric Cancer4.7
Glesatinib (MGCD265)SNU-5Gastric Cancer1
AMG 337SNU-5Gastric Cancer1
SGX-523GTL-16Gastric Cancer4

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Treatment: Remove the medium from the wells and add the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Inhibition of c-MET Phosphorylation via Western Blot
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

  • Stimulation (if necessary): Stimulate the cells with an appropriate concentration of HGF for a short period (e.g., 15-30 minutes) to induce c-MET phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-MET and total c-MET. To assess downstream signaling, also probe for phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like β-actin or GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative changes in protein phosphorylation.[8]

Visualizations

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation KIN8741 This compound KIN8741->cMET Inhibits

Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response Perform Wide Dose-Response (0.1 nM - 10 µM) start->dose_response determine_ic50 Determine IC50 (e.g., Cell Viability Assay) dose_response->determine_ic50 confirm_target Confirm Target Engagement (Western Blot for p-cMET) determine_ic50->confirm_target functional_assays Perform Functional Assays (Migration, Invasion, etc.) confirm_target->functional_assays end End: Optimized Concentration functional_assays->end

Caption: General workflow for optimizing this compound concentration in vitro.

Troubleshooting_Tree start Issue: No Inhibitory Effect check_conc Is the concentration range appropriate? start->check_conc check_pathway Is the c-MET pathway active in the cell line? check_conc->check_pathway Yes increase_conc Solution: Increase concentration range. check_conc->increase_conc No check_assay Are the assay conditions correct? check_pathway->check_assay Yes verify_pathway Solution: Verify c-MET expression and phosphorylation (Western Blot). Consider HGF stimulation. check_pathway->verify_pathway No review_protocol Solution: Review and validate reagents, incubation times, and instrument settings. check_assay->review_protocol No end Problem Resolved increase_conc->end verify_pathway->end review_protocol->end

Caption: Troubleshooting decision tree for lack of this compound inhibitory effect.

References

KIN-8741 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KIN-8741 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary target is c-MET, and it has been designed to have broad activity against c-MET mutations, including those that confer resistance to other c-MET inhibitors.[1][3][4] this compound is being developed for the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[2][3]

Q2: What is known about the off-target profile of this compound?

Publicly available information emphasizes that this compound is a "highly selective" c-MET inhibitor, a characteristic that was a key focus during its design.[1][3][4] This high selectivity is intended to minimize off-target activity. While detailed quantitative data from a comprehensive kinome scan or similar broad profiling in cell lines is not yet publicly available in scientific literature or presentations, the lead compound is described as having a "desirable safety profile," suggesting a low potential for off-target effects.[1]

Q3: How can I assess the potential for this compound off-target effects in my specific cell line?

To assess off-target effects in your cell line of interest, it is recommended to perform a phosphoproteomics study or a targeted western blot analysis of key kinases that are potential off-targets. Comparing the results from this compound treated cells with vehicle-treated controls and a known less-selective c-MET inhibitor could help elucidate the specific effects of this compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a c-MET Null Cell Line

If you observe a phenotype in a cell line that does not express c-MET after treatment with this compound, it could be indicative of an off-target effect.

  • Possible Cause: this compound may be inhibiting another kinase or protein that is important for the observed phenotype in your specific cell line.

  • Troubleshooting Steps:

    • Confirm c-MET expression: Verify the absence of c-MET expression in your cell line at both the protein (Western blot, flow cytometry) and RNA (RT-qPCR) levels.

    • Perform a dose-response curve: Determine the potency of this compound for the observed phenotype. If the potency is significantly lower than its reported on-target potency against c-MET, it is more likely to be an off-target effect.

    • Consult publicly available kinase inhibitor databases: While specific data for this compound is limited, you can search for the off-target profiles of other c-MET inhibitors with similar structural features to identify potential off-target candidates.

    • Rescue experiment: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

Issue 2: Discrepancy Between Cellular IC50 and Enzymatic IC50

A significant rightward shift in the cellular IC50 for c-MET inhibition compared to the enzymatic IC50 could suggest issues with cellular permeability, efflux, or engagement of off-target kinases that counteract the intended effect.

  • Possible Cause:

    • Poor cell membrane permeability of this compound.

    • Active drug efflux by transporters in the cell line.

    • Activation of compensatory signaling pathways due to off-target inhibition.

  • Troubleshooting Steps:

    • Assess cell permeability: Utilize cellular uptake assays to determine the intracellular concentration of this compound.

    • Investigate drug efflux: Use inhibitors of common drug transporters (e.g., P-glycoprotein) to see if the cellular IC50 shifts closer to the enzymatic IC50.

    • Analyze downstream signaling: Perform a time-course experiment to analyze the phosphorylation status of key downstream effectors of c-MET (e.g., AKT, ERK) as well as effectors of potential off-target kinases. This can help identify the activation of compensatory pathways.

Data on this compound Selectivity

While a specific off-target kinase panel for this compound is not publicly available, the following table is a template that can be used to summarize such data once it becomes available. The data would typically be generated from a kinome scan assay, where the inhibitory activity of this compound is tested against a large panel of kinases.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Fold Selectivity vs. c-MET
c-MET >99% <1 1
Off-Target Kinase 1<10%>10,000>10,000
Off-Target Kinase 2<5%>10,000>10,000
Off-Target Kinase 3<5%>10,000>10,000
............

This table is for illustrative purposes only. The values presented are hypothetical and do not represent actual data for this compound.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Kinase Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound on the phosphorylation of its intended target, c-MET, and a potential off-target kinase.

  • Cell Culture and Treatment:

    • Plate cells of interest at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-off-target-kinase, and total-off-target-kinase overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each target.

    • Plot the normalized data as a function of this compound concentration to determine the IC50.

Visualizations

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_inhibitor cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Binds and activates AKT AKT PI3K->AKT Proliferation, Survival Proliferation, Survival AKT->Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Differentiation Proliferation, Differentiation ERK->Proliferation, Differentiation Gene Transcription Gene Transcription STAT3->Gene Transcription KIN8741 This compound KIN8741->cMET Inhibits

Caption: Intended on-target effect of this compound on the HGF/c-MET signaling pathway.

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_characterization Phenotypic Characterization KinomeScan Kinome Scan (In vitro panel of >400 kinases) BiochemicalAssay Biochemical IC50 Determination (for identified off-targets) KinomeScan->BiochemicalAssay Identifies direct off-targets CellBasedAssay Cell-Based Phenotypic Screen (c-MET null cell line) CellularAssay Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) CellBasedAssay->CellularAssay Identifies cellular off-targets DownstreamSignaling Western Blot for Downstream Signaling (of off-target pathway) BiochemicalAssay->DownstreamSignaling CellularAssay->DownstreamSignaling RescueExperiment Rescue Experiment (Overexpression of resistant mutant) DownstreamSignaling->RescueExperiment

Caption: Experimental workflow for identifying and validating off-target effects of a kinase inhibitor.

References

Interpreting KIN-8741 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KIN-8741, a selective c-MET inhibitor. The information is designed to assist with the interpretation of dose-response curves and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] It is designed to target a broad spectrum of c-MET mutations, including those that confer acquired resistance to other c-MET inhibitors.[3][4][5] Its primary application is in the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[3][6]

Q2: What is the expected shape of a this compound dose-response curve?

A typical this compound dose-response curve should exhibit a sigmoidal (S-shaped) relationship between the drug concentration (on a logarithmic scale) and the measured response (e.g., inhibition of cell proliferation or phosphorylation of c-MET). The curve is characterized by a top plateau (maximal response), a bottom plateau (minimal response), a steep slope, and an IC50/EC50 value that represents the concentration at which 50% of the maximal response is observed.

Q3: My dose-response curve is flat or shows weak activity. What are the possible causes?

A flat or weak dose-response curve can be attributed to several factors:

  • Cell Line Selection: The chosen cell line may not have a functional dependence on the c-MET signaling pathway. It is crucial to use cell lines with known c-MET amplification, mutation, or ligand-dependent activation.

  • Incorrect Dosing Range: The concentrations of this compound used may be too low to elicit a response. It is recommended to perform a wide dose-range finding study (e.g., from 1 nM to 10 µM) to identify the active concentration range.

  • Compound Integrity: Ensure the this compound compound has not degraded. Proper storage and handling are critical.

  • Assay Sensitivity: The assay used to measure the response may not be sensitive enough to detect the effects of the inhibitor.

Q4: The IC50 value I obtained is significantly different from expected values. Why?

Variations in IC50 values can arise from differences in experimental conditions:

  • Cell Density: Higher cell densities can sometimes lead to higher IC50 values.

  • Serum Concentration: Components in the serum can bind to the compound, reducing its effective concentration.

  • Incubation Time: The duration of drug exposure can influence the observed IC50.

  • Assay Method: Different methods for assessing cell viability or target inhibition can yield different IC50 values.

Q5: My dose-response data shows high variability between replicates. How can I improve this?

High variability can be minimized by:

  • Consistent Cell Seeding: Ensure uniform cell numbers are seeded in each well.

  • Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate drug dilutions and additions.

  • Homogeneous Cell Suspension: Make sure cells are evenly suspended before plating.

  • Edge Effects: Avoid using the outer wells of a microplate, which are more prone to evaporation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound dose-response experiments.

Table 1: Troubleshooting Common Dose-Response Curve Issues
IssuePossible CauseRecommended Action
No response or very high IC50 Cell line is not c-MET dependent.Confirm c-MET expression and activation status (e.g., by Western blot). Use a positive control cell line with known sensitivity.
Compound is inactive.Verify the identity and purity of the compound. Test a fresh stock of this compound.
Inappropriate assay conditions.Optimize assay parameters such as cell seeding density, serum concentration, and incubation time.
Shallow dose-response curve Off-target effects at higher concentrations.Perform target engagement and selectivity profiling assays.
Heterogeneous cell population.Consider single-cell cloning to isolate a more homogeneous population.
Unusually steep dose-response curve Compound precipitation at high concentrations.Check the solubility of this compound in your assay medium.
Cooperative binding or mechanism.This may be a true biological effect. Further mechanistic studies are warranted.
High data scatter Inconsistent experimental technique.Review and standardize all pipetting, cell handling, and reagent preparation steps.
Plate reader or instrument issues.Ensure the plate reader is functioning correctly and has been recently calibrated.

Experimental Protocols

Cell Viability Assay (Example using a Resazurin-based method)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known c-MET inhibitor).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Subtract the background (medium only) reading. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Table 2: Example this compound IC50 Values in Different Cell Lines (Hypothetical Data)
Cell Linec-MET StatusIC50 (nM)
Hs 746T MET Amplified5
EBC-1 MET Amplified8
SNU-5 MET Amplified12
A549 MET Wild-Type>10,000
H460 MET Wild-Type>10,000

Visualizing Key Pathways and Workflows

To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Experimental Workflow A Cell Seeding B This compound Treatment A->B C Incubation (e.g., 72h) B->C D Viability/Endpoint Assay C->D E Data Analysis D->E

Caption: A typical experimental workflow for determining the dose-response of this compound.

G cluster_0 c-MET Signaling Pathway cluster_1 Downstream Pathways HGF HGF cMET c-MET Receptor HGF->cMET Activation RAS_RAF RAS-RAF-MEK-ERK cMET->RAS_RAF PI3K_AKT PI3K-AKT-mTOR cMET->PI3K_AKT STAT STAT cMET->STAT KIN8741 This compound KIN8741->cMET Inhibition Cell_Outcomes Proliferation, Survival, Migration RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes STAT->Cell_Outcomes

Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.

G cluster_0 Troubleshooting Logic Start Unexpected Dose-Response Curve Check_Cells Verify Cell Line c-MET Status Start->Check_Cells Check_Compound Confirm this compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize Optimize Assay Parameters Check_Cells->Optimize Check_Compound->Optimize Check_Protocol->Optimize Re_Run Re-run Experiment Optimize->Re_Run Consult Consult Technical Support Re_Run->Consult Issue Persists

References

KIN-8741 Preclinical Safety Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is based on publicly available information, which indicates that KIN-8741 has a "desirable safety profile."[1][2] Specific quantitative toxicity data from animal models are not publicly disclosed. The information provided below is for educational purposes and is based on general principles of preclinical toxicology assessment for kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity of this compound in animal models?

A1: Publicly available data on this compound is limited. A research article describes it as having a "desirable safety profile" which supported its Investigational New Drug (IND) application.[1][2] However, specific details regarding dose-limiting toxicities, target organs of toxicity, or no-observed-adverse-effect levels (NOAELs) in animal models have not been published.

Q2: What types of animal models are typically used for assessing the toxicity of a c-Met inhibitor like this compound?

A2: Preclinical toxicology studies for kinase inhibitors generally involve at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate). This is a standard requirement by regulatory agencies to assess the potential for toxicity in humans. The choice of species is based on factors such as metabolism and pharmacokinetics of the drug candidate.

Q3: What are the common adverse effects observed with c-Met inhibitors in animal models?

A3: While specific data for this compound is unavailable, class-related toxicities for c-Met inhibitors observed in preclinical studies can include, but are not limited to:

  • Gastrointestinal toxicity: Diarrhea, vomiting, and weight loss.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST).

  • Hematologic toxicity: Anemia, neutropenia.

  • Cardiovascular effects: Changes in blood pressure, QT interval prolongation.

  • Dermatological toxicity: Rash, hair loss.

It is important to note that this compound is designed to be a highly selective inhibitor, which may minimize off-target toxicities.[1][3][4]

Q4: How can I troubleshoot unexpected toxicity in my animal experiments with a novel c-Met inhibitor?

A4: If you observe unexpected toxicity, consider the following troubleshooting steps:

  • Dose Reduction/Escalation: Titrate the dose to determine a therapeutic window with acceptable toxicity.

  • Vehicle Control: Ensure the vehicle used to formulate the compound is not causing the observed effects.

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile.

  • Animal Health Monitoring: Implement a robust monitoring plan including regular clinical observations, body weight measurements, and food/water intake.

  • Histopathology: Conduct thorough histopathological examination of all major organs to identify target tissues of toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate drug exposure levels with the observed toxicity and efficacy to understand the therapeutic index.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. Below is a generalized protocol for a single-dose acute toxicity study in rodents, which is a common initial step in preclinical safety assessment.

Table 1: Generalized Protocol for Acute Toxicity Study in Rodents

Parameter Description
Test System Species: Sprague-Dawley rats (equal numbers of males and females)
Age: 6-8 weeks
Test Article This compound formulated in an appropriate vehicle
Route of Administration Oral gavage (or other clinically relevant route)
Dose Levels A control group (vehicle only) and at least 3 escalating dose levels
Number of Animals Minimum of 5 animals per sex per group
Observations Mortality/Morbidity: Twice daily
Clinical Signs: At least once daily, including changes in skin, fur, eyes, and behavior
Body Weight: Pre-dose and at least weekly thereafter
Duration of Study 14 days
Terminal Procedures Necropsy: Gross pathological examination of all animals
Histopathology: Microscopic examination of major organs and any gross lesions

Visualizations

Below are diagrams illustrating a typical preclinical toxicology workflow and the c-Met signaling pathway.

Preclinical_Toxicology_Workflow cluster_Discovery In Vitro Assessment cluster_Preclinical In Vivo Studies cluster_Regulatory Regulatory Submission invitro_tox In vitro Toxicity Screening (e.g., hERG, Ames test) dose_range Dose Range Finding (Rodent) invitro_tox->dose_range Select Candidate acute_tox Acute Toxicity (Rodent & Non-rodent) dose_range->acute_tox repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent) acute_tox->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose->safety_pharm genotox Genotoxicity safety_pharm->genotox ind IND-Enabling Toxicology Studies genotox->ind

Caption: A generalized workflow for preclinical toxicology assessment of a new chemical entity.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF (Ligand) HGF->cMet Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation KIN8741 This compound KIN8741->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

References

Troubleshooting inconsistent KIN-8741 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN-8741, a highly selective, type IIb c-MET inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] It is designed to have broad mutational coverage, including activity against acquired resistance mutations that can arise in response to other c-MET inhibitors.[2][3][4] this compound is currently in the IND-enabling phase of development for the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][4] As a type IIb inhibitor, this compound binds to the inactive conformation of the c-MET kinase domain, preventing its activation and subsequent downstream signaling.

Q2: What are the key signaling pathways downstream of c-MET that are inhibited by this compound?

The binding of Hepatocyte Growth Factor (HGF) to c-MET induces receptor dimerization and autophosphorylation, leading to the activation of several key downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. This compound inhibits the initial autophosphorylation of c-MET, thereby blocking these downstream cascades. The primary pathways affected include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

  • STAT3 Pathway: Plays a role in cell survival and differentiation.

  • SRC-FAK Pathway: Involved in cell adhesion and migration.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET GRB2 GRB2 c-MET->GRB2 PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 SRC SRC c-MET->SRC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Survival FAK FAK SRC->FAK Migration Migration FAK->Migration Invasion Invasion FAK->Invasion HGF HGF HGF->c-MET Binds This compound This compound This compound->c-MET Inhibits

c-MET Signaling Pathway and Inhibition by this compound

Q3: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

High variability in cell viability assays, such as those using CellTiter-Glo®, is a common issue. Several factors can contribute to this:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous and that you use proper pipetting techniques.[5]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of this compound and other media components. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[5]

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final DMSO concentration is consistent across all wells (usually ≤ 0.5%). Visually inspect for any precipitation after dilution in culture media.

  • Cell Line Integrity: Use authenticated, low-passage cell lines. Genetic drift in high-passage cells can lead to altered drug sensitivity.[5] Regularly test for mycoplasma contamination.

  • Incubation Time: Ensure consistent incubation times for all plates and treatments.

Q4: My IC50 values for this compound are inconsistent between experiments or different from expected values. Why might this be?

Fluctuations in IC50 values can be frustrating. Here are some common reasons:

  • Assay Conditions: The apparent potency of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Variations in ATP levels, especially between biochemical and cell-based assays, will alter the IC50 value.

  • Cell Health and Density: The physiological state of your cells can impact their response to this compound. Use cells in the logarithmic growth phase and optimize the initial cell seeding density.

  • Reagent Variability: Ensure the quality and consistency of your reagents, including media, serum, and the this compound compound itself. Use a fresh aliquot of this compound for each experiment if possible.

  • Assay-Specific Interference: Some compounds can interfere with the chemistry of certain viability assays (e.g., by having intrinsic luciferase-inhibiting properties in a CellTiter-Glo® assay). Run appropriate controls, such as this compound in cell-free media, to test for interference.[6]

Troubleshooting Guides

Inconsistent Cell-Based Assay Results

Troubleshooting_Cell_Based Start Inconsistent Cell-Based Assay Results High_Variability High Variability Between Replicates? Start->High_Variability IC50_Shift Inconsistent IC50 Values? High_Variability->IC50_Shift No Check_Seeding Review Cell Seeding Protocol (homogenous suspension, accurate counting) High_Variability->Check_Seeding Yes Unexpected_Phenotype Unexpected Phenotype (e.g., increased proliferation)? IC50_Shift->Unexpected_Phenotype No Check_Compound Verify this compound Stock Concentration, Solubility, and Stability IC50_Shift->Check_Compound Yes Assay_Interference Test for Assay Interference (run compound in cell-free media) Unexpected_Phenotype->Assay_Interference Yes End Consistent Results Unexpected_Phenotype->End No Mitigate_Edge_Effects Mitigate Edge Effects (use perimeter wells for buffer only) Check_Seeding->Mitigate_Edge_Effects Check_Pipetting Verify Pipette Calibration and Technique Mitigate_Edge_Effects->Check_Pipetting Check_Pipetting->End Standardize_Cells Standardize Cell Conditions (passage number, health, density) Check_Compound->Standardize_Cells Validate_Assay Validate Assay Parameters (incubation time, reagent quality) Standardize_Cells->Validate_Assay Validate_Assay->End Off_Target Consider Off-Target Effects (review literature, use orthogonal assay) Assay_Interference->Off_Target Bypass_Pathway Investigate Bypass Pathway Activation (e.g., EGFR signaling) Off_Target->Bypass_Pathway Bypass_Pathway->End

Troubleshooting Workflow for Cell-Based Assays
Inconsistent Biochemical Assay Results (e.g., Kinase Mobility Shift Assay)

Symptom Potential Cause Recommended Action
High Background Fluorescence Debris or peptide aggregation in the sample.Centrifuge cell lysates before use. Optimize the concentration of the fluorescently labeled substrate.
Poor Band Resolution Issues with the gel electrophoresis.Ensure the correct percentage and composition of the agarose (B213101) or polyacrylamide gel. Optimize running conditions (voltage, time).
No or Weak Signal Inactive enzyme or substrate. Problems with the detection system.Use a fresh aliquot of c-MET enzyme and substrate. Confirm the functionality of the fluorescence imager.
Inconsistent Inhibition Inaccurate inhibitor concentration. Variability in enzyme activity.Prepare fresh serial dilutions of this compound for each experiment. Standardize the amount of active c-MET enzyme used.

Data Presentation

In Vitro Potency of this compound

Note: The following are representative data types. Specific IC50 values for this compound should be determined empirically in your experimental system.

Assay Type Target Cell Line Reported IC50 (nM)
Biochemical Kinase AssayWild-Type c-MET-User-determined
Biochemical Kinase AssayD1228N Mutant c-MET-User-determined
Cell Viability AssayWild-Type c-METBa/F3-TPR-c-Met-WTUser-determined
Cell Viability AssayD1228N Mutant c-METBa/F3-TPR-c-Met-D1228NUser-determined

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.

Materials:

  • Cell line of interest (e.g., a c-MET dependent cancer cell line)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent (Promega)[7]

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired density in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

    • Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (100 µL).[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-c-MET

This protocol describes how to assess the inhibition of c-MET phosphorylation by this compound in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (e.g., Tyr1234/1235), anti-total c-MET, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • To confirm equal loading and to normalize the phospho-c-MET signal, the membrane can be stripped and re-probed for total c-MET and a loading control like β-actin.[9]

References

Navigating In Vivo Studies with KIN-8741: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing KIN-8741, a selective c-Met kinase inhibitor, in preclinical in vivo research. Due to the compound's characteristics as a poorly water-soluble kinase inhibitor, careful consideration of its formulation and administration is critical for successful and reproducible experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound for in vivo studies?

A1: The principal challenge with this compound, as with many kinase inhibitors, is its low aqueous solubility. This can lead to difficulties in preparing a stable and homogenous formulation for administration, potentially causing issues such as precipitation, inaccurate dosing, and variable bioavailability.

Q2: What is a recommended starting point for a vehicle formulation for this compound?

A2: While a specific, universally optimal vehicle for this compound is not publicly documented, a common approach for poorly soluble compounds is to use a multi-component system. A typical starting formulation involves a primary solvent to dissolve the compound, which is then diluted in a co-solvent and/or a surfactant-containing vehicle to maintain solubility and improve tolerability. A frequently used combination is Dimethyl Sulfoxide (DMSO) as the initial solvent, followed by dilution in a mixture of Polyethylene Glycol (PEG) and a surfactant like Tween® 80 in saline or water.

Q3: How can I assess the stability of my this compound formulation?

A3: Visual inspection for precipitation or cloudiness is the first step. For a more quantitative assessment, it is recommended to prepare the formulation and analyze the concentration of this compound at different time points (e.g., 0, 1, 4, and 24 hours) using a validated analytical method like HPLC-UV or LC-MS/MS. This will help determine the window of time during which the formulation is stable for administration.

Q4: What are the critical considerations for the in vivo administration of a this compound formulation?

A4: Key considerations include:

  • Tonicity: The final formulation should be near isotonic to minimize irritation at the injection site.

  • pH: The pH of the final solution should be within a physiologically acceptable range (typically 6.5-7.5 for parenteral routes).

  • Viscosity: The formulation should have a suitable viscosity for accurate and easy administration.

  • Sterility: For parenteral routes, the final formulation must be sterile.

  • Animal Welfare: Closely monitor animals for any adverse reactions to the vehicle or the compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock The concentration of this compound exceeds its solubility in the final aqueous vehicle. The percentage of DMSO in the final formulation is too low to maintain solubility.- Increase the proportion of co-solvents like PEG400 or propylene (B89431) glycol in the final vehicle.- Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL (typically at 1-10%).- Prepare a more concentrated stock in DMSO and use a smaller volume for dilution.- Prepare the dosing solution fresh and use it immediately.
High variability in in vivo efficacy or PK data Inconsistent dosing due to a non-homogenous formulation (e.g., suspension). The compound is precipitating in the dosing syringe or after administration. Variable oral absorption due to the compound's poor solubility.- If using a suspension, ensure it is continuously and thoroughly mixed during dosing.- For solutions, confirm the compound is fully dissolved and the formulation is stable for the duration of the dosing period.- Consider alternative routes of administration (e.g., intraperitoneal or intravenous) to bypass absorption variability.- Optimize the oral formulation to enhance solubility, for example, by creating a self-emulsifying drug delivery system (SEDDS).
Adverse events in animals post-dosing (e.g., irritation, lethargy) The vehicle itself may be causing toxicity, particularly at high concentrations of organic solvents like DMSO. The compound may have inherent toxicity at the administered dose.- Reduce the concentration of organic solvents in the final formulation to the lowest effective level (e.g., <10% DMSO).- Run a vehicle-only control group to assess the tolerability of the formulation.- Conduct a dose-ranging tolerability study for this compound in your chosen vehicle.

Experimental Protocols

Protocol 1: Preparation of a General Vehicle for In Vivo Administration of this compound

Objective: To prepare a stock solution and a final dosing formulation of this compound suitable for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Tween® 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may aid in dissolution. Ensure the compound is completely dissolved.

  • Prepare Vehicle:

    • In a separate sterile tube, prepare the vehicle mixture. A common starting point is a 10:40:50 mixture of (DMSO + this compound Stock):PEG400:Saline. The final concentration of Tween® 80 is often between 1-5%.

    • For example, to prepare 1 mL of vehicle for a final DMSO concentration of 10%, mix 400 µL of PEG400, and the required volume of saline.

  • Prepare Final Dosing Solution:

    • Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure rapid and uniform mixing.

    • Add Tween® 80 to the desired final concentration.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. If it is a suspension, ensure it is uniformly dispersed.

Note: The ratios of the vehicle components may need to be optimized to achieve a stable and well-tolerated formulation for your specific dose and route of administration. Always prepare the final dosing solution fresh on the day of the experiment.

Data Presentation

Table 1: Example Solubility Screen of this compound in Various Vehicles

Vehicle Composition Solubility (mg/mL) Observations
Water<0.01Insoluble
0.9% Saline<0.01Insoluble
DMSO>50Clear solution
100% PEG400~5Clear solution
5% Tween® 80 in Saline~0.1Hazy suspension
10% DMSO, 40% PEG400, 50% Saline~1Clear solution
10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline~2Clear solution

This is an example table. Researchers should perform their own solubility studies to determine the optimal vehicle for their needs.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Formulation start Start: Poor In Vivo Efficacy or High Variability check_formulation Issue: Formulation Instability? start->check_formulation precipitation Observation: Precipitation or Cloudiness? check_formulation->precipitation Yes check_dose Issue: Inaccurate Dosing? check_formulation->check_dose No optimize_vehicle Action: Optimize Vehicle Composition (e.g., ↑Co-solvent, +Surfactant) precipitation->optimize_vehicle retest_stability Action: Re-evaluate Formulation Stability optimize_vehicle->retest_stability retest_stability->check_formulation homogeneity Observation: Non-Homogenous Suspension? check_dose->homogeneity Yes check_tolerability Issue: Vehicle-Related Toxicity? check_dose->check_tolerability No improve_mixing Action: Ensure Continuous Mixing During Dosing homogeneity->improve_mixing end End: Optimized & Tolerable Formulation improve_mixing->end adverse_events Observation: Adverse Events in Vehicle Control? check_tolerability->adverse_events Yes check_tolerability->end No reduce_solvent Action: Reduce Concentration of Organic Solvents adverse_events->reduce_solvent reduce_solvent->retest_stability

Caption: Troubleshooting workflow for this compound formulation issues.

G cluster_1 General c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation KIN8741 This compound KIN8741->P Inhibits Grb2_Sos Grb2/Sos P->Grb2_Sos PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt STAT3 STAT3 Pathway P->STAT3 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Cell Proliferation, Survival, Motility Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

KIN-8741 Technical Support Center: Troubleshooting Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN-8741. This resource is designed for researchers, scientists, and drug development professionals to address potential artifacts and challenges when assessing cell viability in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, Type IIb c-Met inhibitor.[1][2][3] It is designed for the treatment of c-Met-driven cancers, demonstrating broad activity against various c-Met kinase mutations, including those that confer resistance to other inhibitors.[1][2][3] this compound functions by inhibiting the c-Met receptor tyrosine kinase, which, when aberrantly activated, can drive tumor growth and proliferation.[4]

Q2: I am observing unexpectedly high cell viability in my MTT assay when treating with this compound, even at high concentrations. Is this expected?

A2: This is a critical observation and may likely be an assay artifact rather than a true biological effect. While there is no direct evidence of this compound interfering with the MTT assay, compounds with similar chemical structures, such as those containing imidazole (B134444) scaffolds, have been reported to directly reduce tetrazolium salts like MTT to formazan (B1609692).[5][6][7][8] This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, suggesting higher cell viability than is actually present.

Q3: How can I confirm if this compound is directly reducing the MTT reagent in my experiment?

A3: To confirm direct reduction of the MTT reagent by this compound, you should perform a cell-free control. This involves incubating this compound at various concentrations in your cell culture medium without cells, then adding the MTT reagent and solubilization buffer according to your standard protocol. If you observe a color change to purple, it indicates a direct chemical interaction between this compound and the MTT reagent.

Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

A4: Yes, it is highly recommended to use an orthogonal assay to confirm your results. An excellent alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure the level of ATP in metabolically active cells, which is a more direct indicator of cell viability and is less likely to be affected by the chemical properties of this compound. Other alternatives include crystal violet staining or cell counting methods like trypan blue exclusion.

Q5: Could the solvent used to dissolve this compound be causing issues in my assay?

A5: It is possible. High concentrations of solvents like DMSO can be toxic to cells. It is important to ensure that the final concentration of the solvent in your cell culture medium is consistent across all wells, including your vehicle controls, and is at a non-toxic level (typically below 0.5%).

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues you may encounter when performing cell viability assays with this compound.

Issue 1: Apparent Increase in Cell Viability or High Background in MTT Assay
Possible Cause Troubleshooting Step Expected Outcome
Direct chemical reduction of MTT by this compound Run a cell-free control with this compound and MTT reagent.A color change in the absence of cells confirms direct reduction.
Precipitation of this compound Visually inspect the wells under a microscope for any precipitate.If precipitate is present, consider using a different solvent or lowering the concentration.
Contamination of reagents or culture Check for signs of bacterial or fungal contamination.If contamination is present, discard the reagents and cultures and start with fresh materials.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step Expected Outcome
Uneven cell seeding Ensure a homogenous single-cell suspension before and during plating.Consistent cell numbers across wells will lead to more reproducible results.
Edge effects on the plate Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media.Minimized evaporation and temperature gradients will improve data consistency.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing.A homogenous colored solution will provide accurate absorbance readings.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9][12]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Use opaque-walled plates suitable for luminescence measurements.[13][14]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[15][16]

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14][17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][17]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[13]

Visualizations

c-Met Signaling Pathway and Inhibition by this compound

cMet_Pathway c-Met Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 P PI3K PI3K c-Met->PI3K P STAT3 STAT3 c-Met->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration This compound This compound This compound->c-Met Inhibits HGF HGF HGF->c-Met Activates

Caption: Inhibition of the c-Met signaling pathway by this compound.

Troubleshooting Workflow for Cell Viability Assay Artifacts

Troubleshooting_Workflow Troubleshooting Workflow for Assay Artifacts Start Start Unexpected_Results Unexpected Cell Viability Results (e.g., high viability with this compound) Start->Unexpected_Results Cell_Free_Control Run Cell-Free Control (this compound + Assay Reagent) Unexpected_Results->Cell_Free_Control Color_Change Color/Signal Change? Cell_Free_Control->Color_Change Artifact_Confirmed Artifact Confirmed: Direct Compound Interference Color_Change->Artifact_Confirmed Yes No_Artifact No Direct Interference Detected Color_Change->No_Artifact No Use_Orthogonal_Assay Use Orthogonal Assay (e.g., CellTiter-Glo) Artifact_Confirmed->Use_Orthogonal_Assay End End Use_Orthogonal_Assay->End Check_Other_Factors Investigate Other Factors: - Cell Seeding - Solvent Effects - Contamination No_Artifact->Check_Other_Factors Optimize_Protocol Optimize Experimental Protocol Check_Other_Factors->Optimize_Protocol Optimize_Protocol->End

Caption: A logical workflow for troubleshooting this compound assay artifacts.

References

Preventing KIN-8741 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of KIN-8741 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the signaling pathways activated by c-MET, which are crucial for the growth and survival of certain cancer cells. Dysregulation of the c-MET signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in many human cancers.[4][5][6][7][8] this compound is designed to have broad activity against various c-MET kinase mutations, including those that confer resistance to other c-MET inhibitors.[9][10][11][12]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under the following conditions:

Storage FormatTemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months

Data sourced from Probechem product information.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). A solubility of 10 mM in DMSO has been reported.[2] To prepare the stock solution, use a high-purity, anhydrous grade of DMSO. To aid dissolution, gentle warming or sonication can be employed. Once the compound is fully dissolved, it is best practice to create single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation over time.[4][7]

Q4: What are the signs of this compound degradation?

Degradation of this compound can manifest in several ways during your experiments:

  • Reduced Potency: A noticeable decrease in the inhibitory effect on c-MET signaling or cancer cell proliferation.

  • Inconsistent Results: High variability in experimental outcomes that cannot be attributed to other factors.

  • Visible Changes: Precipitation or a change in the color of stock solutions.

If you suspect degradation, it is recommended to use a fresh aliquot of the compound.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound, with a focus on preventing degradation.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible CauseTroubleshooting StepsExpected Outcome
Compound Degradation • Prepare fresh working solutions from a new stock aliquot for each experiment.• Minimize the exposure of stock and working solutions to light and elevated temperatures.• Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4][7]Consistent and reproducible inhibition of c-MET signaling and cell viability.
Poor Solubility in Aqueous Media • Ensure the final DMSO concentration in your cell culture media is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).• When diluting the DMSO stock, add it to the aqueous buffer or media slowly while vortexing to prevent precipitation.The compound remains in solution, ensuring accurate and consistent effective concentrations.
Suboptimal Assay Conditions • Optimize cell seeding density and ensure cells are in the exponential growth phase during the experiment.• Confirm that the c-MET pathway is active in your chosen cell line.More reliable and consistent assay results.

Issue 2: Variability in Western Blot results for phosphorylated c-MET (p-c-MET).

Possible CauseTroubleshooting StepsExpected Outcome
Inconsistent Sample Preparation • Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of c-MET.[1] • Ensure all samples are processed quickly and kept on ice to minimize enzymatic activity.Accurate and reproducible detection of p-c-MET levels.
Antibody Performance • Use a validated antibody specific for the desired phosphorylation site of c-MET.• Titrate the primary antibody to determine the optimal concentration for a good signal-to-noise ratio.Clear and specific bands for p-c-MET with minimal background.
Uneven Protein Loading • Perform a protein quantification assay (e.g., BCA) to ensure equal amounts of protein are loaded in each lane.• Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.[11]Accurate comparison of p-c-MET levels between different treatment groups.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the c-MET kinase.

Materials:

  • Recombinant c-MET kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate for c-MET

  • This compound

  • Kinase activity detection kit (e.g., ADP-Glo™)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or a vehicle control.

  • Add a solution containing the c-MET enzyme and peptide substrate in kinase buffer.

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for c-MET.

  • Incubate for the desired reaction time at 30°C.

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: General Procedure for Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line with known c-MET activity

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Measure cell viability using a suitable reagent according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

c-MET Signaling Pathway

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates KIN8741 This compound KIN8741->cMET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Invasion mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Cell_Culture Cell Culture: Seed cells in 96-well plates Start->Cell_Culture Treatment Treatment: Add serial dilutions of this compound Cell_Culture->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot_Prep Prepare Cell Lysates for Western Blot Incubation->Western_Blot_Prep Data_Analysis Data Analysis: Determine IC50 values Viability_Assay->Data_Analysis Western_Blot Western Blot for p-cMET and total c-MET Western_Blot_Prep->Western_Blot Western_Blot->Data_Analysis

References

Validation & Comparative

A Head-to-Head Comparison of KIN-8741 and Tepotinib in MET-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers driven by aberrant Mesenchymal-Epithelial Transition (MET) signaling is continually evolving. Tepotinib (B1684694), an approved MET inhibitor, has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping alterations.[1][2] In contrast, KIN-8741 is a next-generation, preclinical MET inhibitor designed to address acquired resistance to existing therapies.[3][4][5][6] This guide provides a comprehensive, data-supported comparison of these two agents, highlighting their distinct mechanisms, preclinical efficacy, and developmental status.

At a Glance: Key Differences

FeatureThis compoundTepotinib
Development Stage Preclinical (IND application filed)[7]Clinically Approved[1]
Inhibitor Type Type IIb c-MET inhibitor[3][8]Type Ib MET inhibitor[9]
Key Differentiator Designed to target acquired resistance mutations[3][4][5][6]Established efficacy in METex14 skipping NSCLC[1][2]
Known Indications Investigational for solid tumors with MET alterationsMetastatic NSCLC with METex14 skipping alterations[1]

Mechanism of Action and Target Selectivity

Tepotinib is a potent and highly selective, ATP-competitive, reversible Type Ib inhibitor of MET kinase activity.[9][10] It binds to the active conformation of the MET kinase, effectively inhibiting MET phosphorylation and downstream signaling.[9] Its high selectivity is a key feature, designed to minimize off-target effects.[9]

This compound, on the other hand, is a highly selective Type IIb c-MET inhibitor.[3][8] This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase. This distinct binding mode allows this compound to have broad activity against various c-MET kinase mutations, including those that confer resistance to Type I inhibitors.[3][4][5][6][8]

Signaling Pathway Inhibition

Both this compound and tepotinib target the MET receptor tyrosine kinase, which, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration. The inhibition of MET by these drugs aims to abrogate these oncogenic signals.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_inhibitors Inhibitors HGF HGF MET MET Receptor HGF->MET Binding & Dimerization RAS RAS MET->RAS Activation PI3K PI3K MET->PI3K Activation STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation KIN8741 This compound (Type IIb) KIN8741->MET Inhibition Tepotinib Tepotinib (Type Ib) Tepotinib->MET Inhibition KIN8741_Workflow SBDD Structure-Based Drug Design (SBDD) LipE Optimization of Lipophilic Efficiency (LipE) SBDD->LipE Synthesis Chemical Synthesis LipE->Synthesis InVitro_Assays In Vitro Kinase & Cell-Based Assays Synthesis->InVitro_Assays InVivo_Models In Vivo Xenograft Models InVitro_Assays->InVivo_Models IND IND-Enabling Studies InVivo_Models->IND

References

KIN-8741: A Comparative Analysis of Its Selectivity Against Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KIN-8741 is a novel, highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling is a known driver in various cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of this compound's selectivity against other tyrosine kinases, supported by available preclinical data.

High Selectivity Profile of this compound

This compound has demonstrated a high degree of selectivity for c-Met in extensive kinase screening panels. In a comprehensive screen of over 600 kinases, this compound showed excellent selectivity at a concentration of 100 nM. This high selectivity is a key attribute, as off-target kinase inhibition can lead to unwanted side effects and toxicities in a clinical setting.

While specific quantitative data from a broad kinome scan is not publicly available in tabulated format within the primary peer-reviewed literature, the initial publication by Ouyang et al. underscores its development as a highly selective inhibitor.[2] The focus of its design was to minimize interactions with other kinases, thereby ensuring that its therapeutic effects are primarily mediated through the inhibition of the c-Met signaling pathway.

Comparison with Other c-Met Inhibitors

The landscape of c-Met inhibitors includes both type I and type II inhibitors, each with distinct binding modes and selectivity profiles. This compound's designation as a type IIb inhibitor suggests a specific binding mechanism that contributes to its high selectivity and its ability to inhibit a range of c-Met mutations, including those that confer resistance to other inhibitors.[1][2][3] A direct comparison of the kinome-wide selectivity of this compound with other c-Met inhibitors such as Cabozantinib, Crizotinib, and Savolitinib would require access to head-to-head profiling data under identical experimental conditions, which is not currently available in the public domain.

Experimental Protocols

The assessment of this compound's selectivity involves a combination of biochemical and cellular assays. The following are detailed methodologies representative of those used in the preclinical evaluation of kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.

Methodology:

  • Reagents:

    • Recombinant human tyrosine kinases.

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound stock solution (in DMSO).

    • Stop solution (e.g., EDTA).

  • Procedure:

    • A serial dilution of this compound is prepared in the assay buffer.

    • The kinase, substrate, and this compound are pre-incubated in the wells of a microtiter plate.

    • The kinase reaction is initiated by the addition of ATP (and radiolabeled ATP if applicable).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated by the addition of the stop solution.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™) are used.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

  • Cell Lines:

    • A cancer cell line with known c-Met amplification or activating mutations (e.g., MKN-45, EBC-1).

  • Reagents:

    • Cell culture medium and supplements.

    • Hepatocyte growth factor (HGF), the ligand for c-Met.

    • This compound stock solution (in DMSO).

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • Antibodies: anti-phospho-c-Met (p-cMet), anti-total c-Met, and appropriate secondary antibodies.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then serum-starved for a period to reduce basal receptor activation.

    • Cells are pre-treated with various concentrations of this compound for a defined time.

    • c-Met signaling is stimulated by the addition of HGF.

    • After a short incubation period, the cells are lysed.

    • The protein concentration of the lysates is determined.

    • The levels of p-cMet and total c-Met are analyzed by Western blotting or ELISA.

    • The inhibition of c-Met phosphorylation is quantified relative to the HGF-stimulated control (no inhibitor).

    • The cellular IC50 value is determined by plotting the percentage of p-cMet inhibition against the logarithm of the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization STAT3 STAT3 cMet->STAT3 GAB1 GAB1 cMet->GAB1 Autophosphorylation & Docking GRB2 GRB2/SOS RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival GeneTranscription Gene Transcription (Invasion, Metastasis) STAT3->GeneTranscription GAB1->GRB2 GAB1->PI3K KIN8741 This compound KIN8741->cMet Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Kinase, Substrate, this compound b_incubate Pre-incubate b_start->b_incubate b_react Initiate with ATP b_incubate->b_react b_stop Terminate Reaction b_react->b_stop b_quantify Quantify Phosphorylation b_stop->b_quantify b_ic50 Calculate IC50 b_quantify->b_ic50 c_start Seed & Starve Cells c_treat Treat with this compound c_start->c_treat c_stimulate Stimulate with HGF c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_analyze Analyze p-Met/Total Met (Western/ELISA) c_lyse->c_analyze c_ic50 Calculate IC50 c_analyze->c_ic50

Caption: Experimental workflows for determining this compound IC50 values.

References

KIN-8741 in Patient-Derived Xenografts: A Comparative Analysis of a Novel c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of KIN-8741, a novel and highly selective c-MET inhibitor, and its alternatives for the treatment of cancers driven by aberrant c-MET signaling, particularly non-small cell lung cancer (NSCLC). While specific preclinical efficacy data for this compound in patient-derived xenograft (PDX) models is not yet publicly available, this document synthesizes the current understanding of its design, mechanism of action, and potential advantages over existing therapies. The comparison is based on publicly available information on this compound and clinical and preclinical data for approved and investigational c-MET targeted therapies.

Introduction to this compound

This compound is a highly selective, type IIb c-MET kinase inhibitor developed by Kinnate Biopharma.[1][2] It is designed to target a broad range of c-MET alterations, including exon 14 skipping mutations and acquired resistance mutations that can emerge during treatment with other c-MET inhibitors.[3][4] The development of this compound is aimed at addressing the limitations of current therapies and providing a more durable response in patients with c-MET driven malignancies.[3] An Investigational New Drug (IND) application for this compound was planned for the fourth quarter of 2023, with clinical trials anticipated to commence in the first half of 2024.[3]

The Role of c-MET in Cancer

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][6][7] These pathways are crucial for normal cellular processes like proliferation, survival, and motility.[8] In cancer, aberrant c-MET signaling, caused by genetic alterations such as gene amplification, exon 14 skipping mutations, or protein overexpression, can drive tumor growth, invasion, and metastasis.[5][8]

Comparative Landscape of c-MET Inhibitors

This compound enters a therapeutic landscape with several approved and investigational c-MET inhibitors. This section compares this compound's characteristics with those of established alternatives.

FeatureThis compoundCapmatinib (Tabrecta®)Tepotinib (B1684694) (Tepmetko®)Telisotuzumab Vedotin-tllv (Emrelis™)
Mechanism of Action Highly selective, Type IIb c-MET kinase inhibitor[1][2]Selective c-MET kinase inhibitorSelective c-MET kinase inhibitorAntibody-drug conjugate targeting c-MET[9]
Targeted Alterations c-MET exon 14 skipping mutations, acquired resistance mutations, gene amplification[1][3]c-MET exon 14 skipping mutationsc-MET exon 14 skipping mutationsc-MET protein overexpression[9]
Development Stage Preclinical/Phase 1 (IND planned for Q4 2023)[3]ApprovedApprovedApproved
Reported Efficacy (NSCLC) Data not yet availableORR: 41-68% (treatment-naïve), 41% (previously treated)ORR: 46% (by IRC)[10]ORR: 35% (c-MET high), 23% (c-MET intermediate)[11]
Potential Advantages Designed for broad coverage of resistance mutations[3]Established clinical efficacyEstablished clinical efficacy and brain penetrance[10][12]Efficacy in tumors with high c-MET protein expression, independent of specific mutations[9]

ORR: Overall Response Rate; IRC: Independent Review Committee. Efficacy data is based on clinical trial results in NSCLC patients with c-MET exon 14 skipping mutations for Capmatinib and Tepotinib, and c-MET overexpression for Telisotuzumab Vedotin-tllv.

Preclinical Efficacy in Patient-Derived Xenografts

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[13][14][15] They better recapitulate the heterogeneity and microenvironment of human tumors.[13]

While specific data on this compound's efficacy in PDX models is not yet public, preclinical studies with other c-MET inhibitors have demonstrated their utility. For instance, a study on tepotinib in orthotopic PDX models of NSCLC brain metastases showed significant tumor regression.[12] In this study, two models with high-level MET amplification (LU5349 and LU5406) were treated with tepotinib at a clinically relevant dose (125 mg/kg/day), resulting in median tumor volume changes of -84% and -63%, respectively.[12]

Similarly, Champions Oncology has reported the use of NSCLC PDX models to evaluate c-MET-targeted antibody-drug conjugates, demonstrating dose-dependent responses even in models resistant to other targeted therapies like osimertinib.[16] These studies highlight the importance of PDX models in the preclinical evaluation of novel cancer therapeutics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below is a generalized protocol for evaluating the efficacy of a c-MET inhibitor in NSCLC PDX models, based on common practices in the field.[17][18]

Establishment and Propagation of PDX Models:

  • Fresh tumor tissue from consenting NSCLC patients is obtained under sterile conditions.

  • The tissue is minced into small fragments (approximately 2-3 mm³).

  • Tumor fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-scid GAMMA or similar strains).

  • Tumor growth is monitored regularly using calipers.

  • Once tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

Drug Efficacy Studies:

  • Once tumors in the expanded cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control (vehicle) groups.

  • The investigational drug (e.g., this compound) and comparator agents are administered at specified doses and schedules (e.g., daily oral gavage).

  • Tumor volume and body weight are measured 2-3 times per week.

  • The study continues for a defined period or until tumors in the control group reach a predetermined endpoint.

  • Efficacy is typically assessed by comparing the change in tumor volume between treated and control groups, often expressed as Tumor Growth Inhibition (TGI).

Visualizing Key Concepts

c-MET Signaling Pathway

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET RAS RAS c-MET->RAS PI3K PI3K c-MET->PI3K JAK JAK c-MET->JAK HGF HGF HGF->c-MET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion PDX_Workflow cluster_treatment Treatment Groups Patient Tumor Patient Tumor Implantation Implantation Patient Tumor->Implantation PDX Establishment PDX Establishment Implantation->PDX Establishment Tumor Expansion Tumor Expansion PDX Establishment->Tumor Expansion Randomization Randomization Tumor Expansion->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound This compound Randomization->this compound Comparator Drug Comparator Drug Randomization->Comparator Drug Data Analysis Data Analysis Vehicle Control->Data Analysis This compound->Data Analysis Comparator Drug->Data Analysis

References

KIN-8741: A Next-Generation c-MET Inhibitor Targeting Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of KIN-8741, a novel, highly selective, type IIb c-MET inhibitor, reveals its potential to address acquired resistance to current c-MET targeted therapies in non-small cell lung cancer (NSCLC) and other solid tumors. Preclinical data demonstrates this compound's broad activity against various c-MET mutations, including those that confer resistance to existing treatments.

Developed by Kinnate Biopharma, this compound is engineered to overcome the limitations of current type I c-MET inhibitors, which can lose effectiveness due to the emergence of on-target resistance mutations.[1] As a type IIb inhibitor, this compound targets the inactive conformation of the c-MET kinase, a mechanism that allows for activity against a wider range of mutations.[1] The primary patient populations for this compound are those with solid tumors driven by c-MET exon 14 alterations and/or c-MET amplification.

Positioning this compound in the c-MET Inhibitor Landscape

Current FDA-approved c-MET inhibitors, such as capmatinib (B1663548) and tepotinib, are effective in patients with MET exon 14 skipping mutations. However, a significant portion of patients develop resistance, often through secondary mutations in the c-MET kinase domain. This compound's design as a type IIb inhibitor with broad mutational coverage directly addresses this unmet clinical need.

While specific head-to-head clinical data is not yet available, preclinical evidence suggests this compound's potential for superior durability of response by targeting a wider array of resistance mechanisms from the outset.

Biomarkers of Response to this compound

The primary biomarkers for identifying patients likely to respond to this compound are consistent with those for other c-MET targeted therapies and focus on identifying tumors with oncogenic c-MET activation.

Established Biomarkers for c-MET Inhibition:

BiomarkerDescriptionMethod of Detection
MET Exon 14 Skipping Mutations Mutations that lead to the skipping of exon 14 during mRNA splicing, resulting in a constitutively active c-MET protein.Next-Generation Sequencing (NGS) of tumor tissue or liquid biopsy (ctDNA).
MET Gene Amplification An increased number of copies of the MET gene, leading to overexpression of the c-MET protein.Fluorescence In Situ Hybridization (FISH) or NGS.
c-MET Protein Overexpression High levels of c-MET protein on the surface of tumor cells.Immunohistochemistry (IHC).
Hepatocyte Growth Factor (HGF) Levels HGF is the ligand for the c-MET receptor. Elevated levels may indicate an active HGF/c-MET signaling axis.Enzyme-Linked Immunosorbent Assay (ELISA) on plasma or serum.

The c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a key driver in various cancers.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF c-MET c-MET HGF->c-MET Binds RAS RAS PI3K PI3K STAT3 STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Protein Synthesis STAT3->Gene_Expression Transcription Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration Invasion Invasion Gene_Expression->Invasion This compound This compound This compound->c-MET Inhibits

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biomarkers and the evaluation of drug efficacy. Below are generalized methodologies for key assays.

c-MET Kinase Assay

This assay determines the direct inhibitory effect of a compound on c-MET kinase activity.

Materials:

  • Recombinant human c-MET kinase domain

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Test compound (this compound or comparator)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the recombinant c-MET kinase to each well of a 96-well plate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with known c-MET status (e.g., MET amplified, MET exon 14 skipping)

  • Cell culture medium and supplements

  • Test compound (this compound or comparator)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well plates

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent and incubate for 2-4 hours, then add solubilization solution. For the CellTiter-Glo® assay, add the reagent directly to the wells.

  • Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for Phospho-c-MET

This method is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of c-MET and its downstream effectors.

Materials:

  • Cancer cell lines

  • HGF (for ligand-stimulated phosphorylation)

  • Test compound (this compound or comparator)

  • Lysis buffer

  • Primary antibodies (anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, etc.)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and transfer equipment

Procedure:

  • Culture cells and treat with the test compound for a specified duration.

  • Stimulate with HGF if assessing ligand-dependent phosphorylation.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL reagent and an imaging system.

Experimental Workflow for Biomarker-Driven Drug Development

The development of targeted therapies like this compound relies on a robust workflow to identify and validate predictive biomarkers.

Biomarker_Workflow Patient_Tumor_Samples Patient_Tumor_Samples Biomarker_Discovery Biomarker_Discovery Patient_Tumor_Samples->Biomarker_Discovery Genomic/Proteomic Analysis Assay_Development Assay_Development Biomarker_Discovery->Assay_Development Candidate Biomarkers Clinical_Trial_Enrollment Clinical_Trial_Enrollment Assay_Development->Clinical_Trial_Enrollment Validated Assays Response_Assessment Response_Assessment Clinical_Trial_Enrollment->Response_Assessment Treatment with this compound Biomarker_Validation Biomarker_Validation Response_Assessment->Biomarker_Validation Correlate Biomarker Status with Outcome

Caption: A streamlined workflow for biomarker discovery and validation in targeted therapy development.

Future Directions

As this compound advances through clinical development, further investigation into both predictive and resistance biomarkers will be critical. This includes the comprehensive genomic and proteomic profiling of patient tumors to identify novel markers that can refine patient selection and guide combination therapy strategies. The ability of this compound to overcome a broad range of acquired resistance mutations positions it as a promising agent in the evolving landscape of precision oncology.

References

Navigating Resistance: A Comparative Guide to Combining c-MET and EGFR Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to KIN-8741 and the Rationale for Combination Therapy

This compound is an investigational, highly selective, type IIb c-MET inhibitor designed to target a wide range of c-MET alterations, including those that confer resistance to other therapies.[1][2][3] In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), a significant challenge is the development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] Upregulation of the c-MET signaling pathway is a well-established mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs), allowing cancer cells to bypass the EGFR blockade and continue to proliferate.[4][5]

This guide provides a comparative overview of the therapeutic strategy of combining a c-MET inhibitor with an EGFR inhibitor. While clinical data for this compound in combination with EGFR inhibitors is not yet publicly available due to its early stage of development,[6][7][8] this document will serve as a valuable resource by summarizing the performance of other selective c-MET inhibitors in combination with EGFR TKIs. The presented data from analogous combination therapies can offer insights into the potential efficacy and a framework for evaluating this compound as it progresses through clinical trials.

Performance of c-MET and EGFR Inhibitor Combination Therapies

The following tables summarize key efficacy data from clinical trials evaluating the combination of selective c-MET inhibitors (such as savolitinib, tepotinib, and capmatinib) with EGFR inhibitors in patients with EGFR-mutant NSCLC that has developed resistance, often characterized by c-MET amplification.

Table 1: Efficacy of Savolitinib + Osimertinib (B560133) in EGFR-Mutant, MET-Amplified NSCLC

Clinical TrialPatient PopulationTreatment ArmsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
SACHI (Phase 3) [9][10]EGFR-mutated, MET-amplified advanced NSCLC after progression on an EGFR TKISavolitinib + Osimertinib vs. Chemotherapy63.2% vs. 36.2%8.2 months vs. 4.5 months9.7 months vs. 4.3 months
SAVANNAH (Phase 2) [11][12]EGFR-mutated advanced NSCLC with MET overexpression/amplification after progression on osimertinibSavolitinib + Osimertinib56% (Investigator assessed)7.5 months7.1 months
ORCHARD (Phase 2) [13]EGFR-mutated advanced NSCLC with MET amplification after progression on first-line osimertinibSavolitinib + Osimertinib47%7.6 months14.5 months
FLOWERS (Phase 2) [14][15]Newly diagnosed EGFR-mutant, MET-aberrant NSCLCSavolitinib + Osimertinib vs. Osimertinib alone90.5% vs. 60.9%19.6 months vs. 9.3 months18.6 months vs. 8.4 months

Table 2: Efficacy of Tepotinib + Gefitinib in EGFR-Mutant, MET-Altered NSCLC

Clinical TrialPatient PopulationTreatment ArmsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
INSIGHT (Phase 2) [16][17][18][19][20]EGFR-mutant NSCLC with MET amplification resistant to prior EGFR TKITepotinib + Gefitinib vs. Chemotherapy66.7% vs. 42.9%16.6 months vs. 4.2 months37.3 months vs. 13.1 months

Table 3: Efficacy of Capmatinib (B1663548) + Osimertinib in EGFR-Mutant, MET-Amplified NSCLC

Study TypePatient PopulationKey Findings
Case Report/Preclinical [5][21][22][23][24]EGFR-mutant NSCLC with MET-driven resistance to osimertinibIn a patient-derived xenograft (PDX) model, the combination of capmatinib and osimertinib resulted in significantly greater tumor inhibition compared to either agent alone. A case report also showed a partial response to this combination in a patient with a MET Y1003N mutation that emerged after osimertinib treatment.

Key Experimental Methodologies

The evaluation of combination therapies like this compound and EGFR inhibitors relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for two fundamental assays.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic or cytostatic effects of the drug combination on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with single agents and their combination.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., EGFR-mutant NSCLC cell lines with and without MET amplification) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor, this compound, and the combination of both for a specified duration (e.g., 72 hours).[25]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[25][26]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[25][26]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Combination index (CI) values can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status and expression levels of key proteins in the EGFR and c-MET signaling pathways.

Protocol:

  • Cell Lysis: After treating cells with the drugs for a specified time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[28]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27][29]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27][29]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[27][28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[27][28]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[28]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[28]

Visualizing Molecular Interactions and Experimental Design

Diagrams are essential for understanding the complex biological pathways and the logic behind experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Select EGFR-mutant NSCLC cell lines (MET-amplified and non-amplified) treatment Treat with this compound, EGFRi, and combination cell_lines->treatment viability Cell Viability Assays (MTT, etc.) treatment->viability western_blot Western Blot for Signaling Pathways treatment->western_blot pdx_model Establish Patient-Derived Xenograft (PDX) Models viability->pdx_model Promising results lead to western_blot->pdx_model Promising results lead to treatment_animal Treat mice with this compound, EGFRi, and combination pdx_model->treatment_animal tumor_growth Monitor Tumor Growth and Survival treatment_animal->tumor_growth biomarker_analysis IHC/Western Blot of Tumor Tissues treatment_animal->biomarker_analysis tumor_growth->biomarker_analysis

Caption: Preclinical workflow for evaluating this compound and EGFR inhibitor combination therapy.

EGFR_pathway cluster_downstream EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFRi EGFR Inhibitor EGFRi->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.

MET_bypass_pathway cluster_downstream HGF HGF MET c-MET HGF->MET GAB1 GAB1 MET->GAB1 EGFRi EGFR Inhibitor EGFR EGFR EGFRi->EGFR PI3K PI3K EGFR->PI3K RAS RAS GAB1->RAS GAB1->PI3K Proliferation Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation

Caption: c-MET pathway activation as a bypass mechanism for EGFR inhibition.

dual_inhibition EGFR EGFR Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Downstream MET c-MET MET->Downstream EGFRi EGFR Inhibitor EGFRi->EGFR Apoptosis Apoptosis KIN8741 This compound (c-MET Inhibitor) KIN8741->MET Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis Inhibition of survival signals

References

KIN-8741: A Comparative Guide to its Cross-Resistance Profile Against Other c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical cross-resistance profile of KIN-8741, a novel type IIb c-MET inhibitor, with other established c-MET inhibitors. As targeted therapies continue to revolutionize oncology, understanding the mechanisms of acquired resistance is paramount. This document aims to provide an objective analysis of this compound's performance against various c-MET mutations, supported by available experimental data.

Executive Summary

Acquired resistance to c-MET tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, often driven by secondary mutations in the c-MET kinase domain. This compound is a highly selective, type IIb c-MET inhibitor designed to address this challenge by maintaining activity against a broad range of these resistance mutations.[1][2] Preclinical data suggests that this compound exhibits a favorable cross-resistance profile compared to type I c-MET inhibitors, such as crizotinib, capmatinib, and tepotinib. This guide will delve into the available data to provide a comparative overview.

Comparative Cross-Resistance Profile of c-MET Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other c-MET inhibitors against wild-type c-MET and various clinically relevant resistance mutations. Lower IC50 values indicate greater potency.

Table 1: Comparative in vitro Potency (IC50, nM) of c-MET Inhibitors Against Wild-Type and Mutant c-MET

MutationThis compound (Type IIb)Crizotinib (Type Ia)Capmatinib (Type Ib)Tepotinib (Type Ib)
Wild-Type Data not publicly available~11[3]0.13[4]1.7 - 3[3]
D1228 Mutations Broadly potent[1][2]Resistant[5]Resistant[5]Resistant
Y1230 Mutations Broadly potent[1][2]Resistant[5]Resistant[5]Resistant
M1250T Data not publicly availableData not publicly availableNo notable impact on binding[5]Data not publicly available
L1195V Data not publicly availableData not publicly availableData not publicly availableData not publicly available
F1200I Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: The IC50 values are compiled from various preclinical studies and may have been determined using different assay conditions, making direct comparisons challenging. Specific IC50 values for this compound are not yet publicly available in a comprehensive table format.

c-MET Signaling Pathway and Inhibition

The diagram below illustrates the c-MET signaling pathway and the mechanisms of action of type I and type II inhibitors.

cMET_Pathway c-MET Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMET_receptor c-MET Receptor HGF->cMET_receptor Binds RAS RAS cMET_receptor->RAS PI3K PI3K cMET_receptor->PI3K STAT3 STAT3 cMET_receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation TypeI_Inhibitor Type I Inhibitors (Crizotinib, Capmatinib, Tepotinib) TypeI_Inhibitor->cMET_receptor Inhibits (Active 'DFG-in' conformation) TypeII_Inhibitor Type IIb Inhibitor (this compound) TypeII_Inhibitor->cMET_receptor Inhibits (Inactive 'DFG-out' conformation) Resistance_Mutations Resistance Mutations (e.g., D1228, Y1230) Resistance_Mutations->TypeI_Inhibitor Blocks Binding

Caption: c-MET signaling pathway and inhibitor binding modes.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cross-resistance profile of c-MET inhibitors. The specific details of the assays used for this compound and the comparator drugs may vary.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-MET kinase.

Biochemical_Assay Biochemical Kinase Assay Workflow reagents 1. Prepare Reagents: - Recombinant c-MET kinase (WT or mutant) - Kinase substrate (e.g., Poly(Glu,Tyr)) - ATP - Test inhibitor (e.g., this compound) incubation 2. Incubation: Mix kinase, substrate, and inhibitor in assay buffer. reagents->incubation reaction 3. Initiate Reaction: Add ATP to start the phosphorylation reaction. incubation->reaction detection 4. Detection: Quantify kinase activity by measuring ADP production (e.g., ADP-Glo™) or substrate phosphorylation (e.g., ELISA, TR-FRET). reaction->detection analysis 5. Data Analysis: Calculate IC50 values by plotting % inhibition vs. inhibitor concentration. detection->analysis

Caption: General workflow for a biochemical kinase assay.

Detailed Steps:

  • Reagent Preparation: Recombinant wild-type or mutant c-MET kinase, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1), and ATP are prepared in a kinase assay buffer. The test inhibitor is serially diluted to a range of concentrations.[6]

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the wells of a microplate.

  • Reaction Initiation and Detection: The reaction is initiated by the addition of ATP. After a set incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[6] Alternatively, the level of substrate phosphorylation can be quantified using methods such as ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Cross-Resistance Assay

This assay evaluates the ability of an inhibitor to suppress c-MET signaling and cell viability in cancer cell lines engineered to express different c-MET mutations.

Cellular_Assay Cellular Cross-Resistance Assay Workflow cell_culture 1. Cell Culture: Culture cancer cell lines engineered to express wild-type or mutant c-MET. treatment 2. Compound Treatment: Treat cells with serial dilutions of the inhibitor (e.g., this compound). cell_culture->treatment incubation 3. Incubation: Incubate cells for a defined period (e.g., 72 hours). treatment->incubation viability_assay 4. Cell Viability Assay: Measure cell viability using assays like MTT, MTS, or CellTiter-Glo®. incubation->viability_assay analysis 5. Data Analysis: Determine GI50/IC50 values by plotting cell viability against inhibitor concentration. viability_assay->analysis

Caption: General workflow for a cellular cross-resistance assay.

Detailed Steps:

  • Cell Line Engineering and Culture: Parental cancer cell lines (e.g., Ba/F3) that are dependent on c-MET signaling for survival are engineered to express either wild-type c-MET or various c-MET resistance mutations.[8]

  • Compound Treatment: The engineered cell lines are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.

  • Cell Viability Measurement: After a prolonged incubation period (typically 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[9]

  • Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration. A higher IC50 value for a mutant cell line compared to the wild-type indicates resistance.

Conclusion

The available information suggests that this compound holds promise as a next-generation c-MET inhibitor with a potentially superior cross-resistance profile against clinically relevant mutations that confer resistance to current type I inhibitors.[1][2] Its design as a type IIb inhibitor allows it to bind to the inactive conformation of the c-MET kinase, a mechanism that appears to be less susceptible to disruption by mutations in the activation loop, such as D1228 and Y1230 alterations.[1][2]

However, a definitive and direct comparison is hampered by the lack of publicly available, head-to-head preclinical data generated under identical experimental conditions. The publication of the full preclinical data set for this compound will be crucial for a more precise evaluation of its comparative efficacy. Researchers and drug developers should consider the available data in the context of the different inhibitor types and the specific resistance mutations they aim to target. As more data becomes available, a clearer picture of the clinical potential of this compound in overcoming c-MET inhibitor resistance will emerge.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of KIN-8741

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for KIN-8741 is not publicly available. This compound is identified as a highly selective c-Met kinase inhibitor for cancer treatment and should be handled as a potent, potentially hazardous chemotherapeutic agent. The following disposal procedures are based on established guidelines for cytotoxic (antineoplastic) drugs and other protein kinase inhibitors.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper management and disposal of waste containing this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its cytotoxic potential, strict adherence to safety protocols is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.[5] All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed within a certified chemical fume hood or a Class II biological safety cabinet.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30-60 minutes or immediately upon contamination.[1]
Body Protection GownDisposable, solid-front gown with long sleeves and tight-fitting cuffs. Must be made of a low-permeability fabric.[6]
Eye Protection Safety GogglesANSI Z87.1 certified safety goggles or a full-face shield must be worn to protect against splashes.
Respiratory RespiratorAn N95 respirator or higher should be used when handling the powdered form of the compound to prevent inhalation.

This compound Waste Segregation and Disposal

All materials that come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.[4] This includes unused compound, solutions, contaminated labware, and PPE. Chemotherapy waste is typically categorized as either "trace" or "bulk" waste, which dictates the type of disposal container used.[7]

  • Bulk Chemotherapy Waste: Includes unused or expired this compound, solutions with concentrations greater than residual amounts, and materials from cleaning up large spills.

  • Trace Chemotherapy Waste: Includes "RCRA empty" containers (containing less than 3% of the original volume), and contaminated items like gloves, gowns, bench paper, and pipette tips.[8]

Table 2: Waste Container Specifications for this compound

Waste TypeContainer ColorContainer TypeLabeling Requirements
Bulk Liquid Waste Black (typically)Leak-proof, shatter-resistant, screw-cap container."Hazardous Waste", "Bulk Chemotherapeutic Waste", "this compound"
Bulk Solid Waste Black (typically)Puncture-proof container with a secure lid."Hazardous Waste", "Bulk Chemotherapeutic Waste", "this compound"
Trace Contaminated Sharps YellowPuncture-proof sharps container."Chemo Sharps", "Trace Chemotherapeutic Waste"
Trace Contaminated Solids YellowThick, leak-proof plastic bag or lidded container."Trace Chemotherapeutic Waste"

Disposal Protocol:

  • Segregate Waste: Immediately place any item contaminated with this compound into the appropriate waste container based on the descriptions in Table 2.

  • Container Management: Keep all waste containers sealed when not in use. Do not overfill containers.

  • Labeling: Ensure all containers are clearly labeled with the required information.

  • Storage: Store filled waste containers in a designated Satellite Accumulation Area within the laboratory, away from general lab traffic.

  • Pickup: When a container is full, schedule a pickup with your institution's EHS department or licensed hazardous waste contractor.[9] Do not dispose of any this compound waste in regular trash, biohazard bags, or down the sanitary sewer.[2]

Decontamination and Spill Management Protocol

Immediate cleanup of any spill is crucial to prevent the spread of contamination.[1] A chemotherapy spill kit must be readily available in any area where this compound is handled.

Experimental Protocol: Surface Decontamination

  • Preparation: Don the full PPE as described in Table 1 before starting the decontamination process.

  • Initial Cleaning (Detergent): Moisten a low-lint wipe with a suitable laboratory detergent solution.

  • Wiping Technique: Wipe the contaminated surface using overlapping, unidirectional strokes. Dispose of the wipe in the appropriate chemotherapeutic waste container (yellow for trace, black for bulk).[4]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.

  • Final Decontamination (Alcohol): With a new wipe, apply 70% isopropyl alcohol to the surface. Allow the surface to air dry completely. Dispose of the wipe.[4]

  • PPE Disposal: Carefully doff PPE, disposing of the outer gloves, gown, and inner gloves in the designated hazardous waste container.[4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (this compound Contaminated Material) B Is the item a sharp? A->B C Is it Bulk Waste? (>3% original volume, pure compound) B->C No D Yellow 'Chemo Sharps' Container B->D Yes E Black 'Bulk Chemo' Waste Container C->E Yes F Yellow 'Trace Chemo' Waste Container C->F No (Trace Waste) G Store in Satellite Accumulation Area D->G E->G F->G H Schedule Pickup by EHS / Hazardous Waste Vendor G->H

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Handling Protocols for KIN-8741

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of KIN-8741, a highly selective Type IIb c-Met kinase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

While specific quantitative toxicity data for this compound is not publicly available, it should be handled with the standard precautions for a potent research compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Use Case
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Dispose of contaminated gloves immediately.
Eyes Safety glasses with side shields or gogglesEssential for all procedures involving this compound to protect against splashes or airborne particles.
Respiratory NIOSH-approved respiratorRequired when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Workflow:

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experimental Use handle_dissolve->handle_aliquot clean_decontaminate Decontaminate Work Surfaces handle_aliquot->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Contaminated Waste clean_decontaminate->clean_dispose clean_store Store Stock Solutions Appropriately clean_dispose->clean_store

Standard Operating Procedure for Handling this compound.

Storage Conditions:

This compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] The recommended storage class is TRGS 510: 13 (Non-combustible solid).[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures:

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material, taking care not to generate dust.

  • Cleanup: Place the contained material into a suitable, closed container for disposal.[1]

  • Environmental Precautions: No special environmental precautions are required.[1]

First Aid Procedures:

Exposure Route First Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Disposal Plan

All waste contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid waste? is_sharp->is_liquid No end Waste Properly Disposed sharps_container->end liquid_waste Dispose in Designated Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_waste->end solid_waste Dispose in Designated Solid Chemical Waste Container is_solid->solid_waste Yes is_solid->end No solid_waste->end

Disposal Decision Tree for this compound Waste.

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with the contents, including "this compound".

  • Containment: Use sealed, leak-proof containers for all waste.

  • Disposal: Arrange for pickup and disposal by a certified chemical waste management company. For final disposal, refer to section 13 of the safety data sheet.[1]

Firefighting Measures

In the event of a fire involving this compound, use appropriate extinguishing media and protective equipment.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards: The nature of decomposition products is not known.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.